molecular formula C8H10IN B1580633 4-iodo-N,N-dimethylaniline CAS No. 698-70-4

4-iodo-N,N-dimethylaniline

Cat. No.: B1580633
CAS No.: 698-70-4
M. Wt: 247.08 g/mol
InChI Key: QYOPPZJZMFMBDN-UHFFFAOYSA-N
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Description

4-iodo-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N,N-dimethylaniline
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InChI

InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QYOPPZJZMFMBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10IN
Record name 4-Iodo-N,N-dimethylaniline
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DSSTOX Substance ID

DTXSID00220100
Record name N,N-Dimethyl-4-iodoaniline
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Molecular Weight

247.08 g/mol
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CAS No.

698-70-4
Record name 4-Iodo-N,N-dimethylaniline
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Record name 4-Iodo-N,N-dimethylaniline
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Record name N,N-Dimethyl-4-iodoaniline
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Record name 4-IODO-N,N-DIMETHYLANILINE
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Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-iodo-N,N-dimethylaniline is a pivotal molecular building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, characterized by an electron-rich N,N-dimethylamino group positioned para to a reactive iodine atom on a benzene ring, imparts a unique combination of nucleophilicity and susceptibility to transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive examination of the compound's structure, from its fundamental molecular identity to the advanced spectroscopic techniques used for its elucidation and verification. We will delve into its physicochemical properties, established synthetic methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Identity

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is systematically identified by a consistent set of molecular and registry data, which are crucial for regulatory compliance, procurement, and literature searches.

The structure consists of a benzene ring substituted at position 1 with an N,N-dimethylamino group [-N(CH₃)₂] and at position 4 with an iodine atom [-I]. This substitution pattern is often referred to as para.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 698-70-4[1][2][3]
Molecular Formula C₈H₁₀IN[1][4]
Molecular Weight 247.08 g/mol [1][4]
Canonical SMILES CN(C)C1=CC=C(C=C1)I[1]
InChIKey QYOPPZJZMFMBDN-UHFFFAOYSA-N[1][2]

Structural Elucidation and Spectroscopic Signature

The definitive structure of this compound is not merely theoretical but is confirmed through a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.

    • Aromatic Region: The protons on the benzene ring exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the activating -N(CH₃)₂ group (C2-H, C6-H) are shifted upfield, while the two protons ortho to the deactivating -I atom (C3-H, C5-H) are shifted downfield.

    • Aliphatic Region: The six protons of the two equivalent methyl groups on the nitrogen atom appear as a sharp singlet, typically around 2.9-3.0 ppm. The integration of this peak (6H) relative to the aromatic protons (4H) confirms the N,N-dimethyl substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Aromatic Carbons: Four distinct signals are expected in the aromatic region. The carbon atom bearing the iodine (C4) is significantly shielded, appearing at a characteristic low-field chemical shift. The carbon attached to the nitrogen (C1) is also a quaternary carbon. The two sets of equivalent CH carbons (C2/C6 and C3/C5) can be distinguished, often by DEPT experiments.

    • Aliphatic Carbon: A single signal in the upfield region corresponds to the two equivalent methyl carbons of the dimethylamino group.

Vibrational Spectroscopy (Infrared - IR)

Infrared spectroscopy probes the vibrational modes of functional groups within the molecule, serving as a rapid diagnostic tool.

Vibrational ModePredicted Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch3100-3000Confirms the presence of the benzene ring.
Aliphatic C-H Stretch3000-2850Indicates the C-H bonds of the methyl groups.
Aromatic C=C Stretch1600-1450Characteristic skeletal vibrations of the benzene ring.
C-N Stretch1360-1250Corresponds to the stretching of the aryl-nitrogen bond.
C-I Stretch600-500Confirms the presence of the carbon-iodine bond.[2]

Causality Insight: The strong electron-donating nature of the -N(CH₃)₂ group perturbs the electron density of the aromatic ring, influencing the exact position and intensity of the C=C stretching bands compared to unsubstituted benzene.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight (approximately 247 g/mol ).[1][4]

  • Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) simplifies the isotopic pattern of the molecular ion peak.

  • Key Fragmentation: Common fragmentation pathways include the loss of a methyl group (M-15) to form a stable secondary ion.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in experimental setups. These properties are a direct consequence of its molecular structure.

PropertyValueSource
Appearance Dark blue to purple solid[5]
Melting Point 79.5 °C[4][6]
Boiling Point 263.7 °C at 760 mmHg[4][5][7]
Density ~1.7 g/cm³[4]
Solubility Insoluble in water (34.64 mg/L); Soluble in organic solvents like chloroform, ethyl acetate.[5][8]
Storage Conditions Keep in a dark place, sealed in dry, store in freezer, under -20°C.[6]

Experiential Insight: The compound's color and tendency to darken over time are due to slow oxidation, a common characteristic of aniline derivatives. Storing it under an inert atmosphere (e.g., argon or nitrogen) in a sealed, dark container is best practice to maintain purity.

Synthesis and Reactivity Profile

The structure of this compound dictates its synthesis and subsequent chemical behavior. It is most commonly prepared via electrophilic aromatic substitution.

Standard Synthetic Protocol: Direct Iodination

A reliable method for synthesizing this compound is the direct iodination of N,N-dimethylaniline using N-iodosuccinimide (NIS) as the iodine source.[6]

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound via direct iodination.

Step-by-Step Methodology:

  • Dissolution: Dissolve N,N-dimethylaniline (1.0 mmol) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 mmol) to the solution portion-wise while stirring at room temperature.[6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product into an organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the pure compound.[4][6]

Causality Behind the Protocol: The N,N-dimethylamino group is a powerful activating and ortho, para-directing group due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. The iodine electrophile is directed to these positions of high electron density. The para position is sterically less hindered than the ortho positions, making this compound the major product.

Applications in Drug Development and Research

The true value of this compound for drug development professionals lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a host of transition metal-catalyzed cross-coupling reactions, which are cornerstone transformations for constructing the complex molecular scaffolds of modern pharmaceuticals.

Logical Relationship: Structure to Application

G Structure This compound Structure CI_Bond Reactive C-I Bond (Excellent Leaving Group) Structure->CI_Bond DMA_Group Electron-Donating -N(CH₃)₂ Group Structure->DMA_Group Coupling Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) CI_Bond->Coupling enables DMA_Group->Coupling modulates reactivity Pharma Synthesis of Complex APIs & Bioactive Molecules Coupling->Pharma constructs

Caption: The relationship between molecular structure and synthetic utility.

  • Cross-Coupling Substrate: The C-I bond is weaker than C-Br or C-Cl bonds, making it highly reactive towards oxidative addition with palladium, copper, and other transition metal catalysts. This facilitates its use in reactions like Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[2]

  • Intermediate in API Synthesis: This compound serves as a key intermediate for introducing the "dimethylaminophenyl" moiety into larger molecules. This functional group can be found in various biologically active compounds and can influence properties like solubility, receptor binding, and metabolic stability. While 4-iodoaniline is a more direct precursor in some cases, the N,N-dimethylated version offers a distinct building block.[9][10] Its analogues are crucial in the synthesis of drugs like the HIV-1 treatment Rilpivirine.[10][11]

Conclusion

The structure of this compound is a textbook example of how functional group arrangement dictates chemical identity, properties, and synthetic utility. A comprehensive understanding, grounded in spectroscopic evidence and an appreciation for its reactivity, is essential for its effective application. For researchers in drug discovery and materials science, this compound is not just a chemical but a versatile tool, enabling the efficient construction of complex molecular architectures that drive innovation.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-iodo-N,N-dimethylaniline is a key aromatic building block in synthetic organic chemistry.[1] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[1] The presence of the electron-donating N,N-dimethylamino group at the para position further modulates the electronic properties of the aromatic ring, influencing its reactivity.

Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical principles with practical experimental considerations for researchers, chemists, and professionals in drug development.

Molecular Structure and Substituent Effects

The spectral features of this compound are dictated by its molecular structure, specifically the interplay between the two substituents on the benzene ring.

  • The N,N-dimethylamino (-N(CH₃)₂) Group: This is a powerful electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions, causing significant shielding of the nearby nuclei.

  • The Iodine (-I) Atom: Iodine is an electronegative halogen that exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect), which deshields adjacent nuclei. However, as a heavy atom, it also introduces a significant "heavy atom effect," which characteristically shields the directly attached carbon atom (the ipso-carbon) in ¹³C NMR.

These competing and complementary effects result in a unique and predictable NMR fingerprint for the molecule. The inherent symmetry of this para-substituted compound simplifies the spectra, as carbons and protons at equivalent positions (e.g., 2 and 6; 3 and 5) are chemically and magnetically indistinguishable.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic region. Due to the para-substitution pattern, the aromatic protons form a classic AA'BB' spin system, which often appears as two well-defined doublets.

Predicted and Observed Signals
  • Aromatic Protons (H-2, H-6): These protons are ortho to the strongly electron-donating -N(CH₃)₂ group. The significant shielding effect shifts these signals considerably upfield compared to benzene (7.34 ppm). They appear as a doublet due to coupling with their neighbors (H-3, H-5).

  • Aromatic Protons (H-3, H-5): These protons are ortho to the iodine atom and meta to the amino group. They are less shielded than H-2/H-6 and thus resonate further downfield. They also appear as a doublet from coupling to H-2/H-6.

  • Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons. Therefore, they give rise to a sharp, intense singlet in the aliphatic region of the spectrum.

Experimental Data Summary

The following table summarizes representative ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-5~7.45Doublet (d)~8.82H
H-2, H-6~6.55Doublet (d)~8.82H
-N(CH₃)₂~2.90Singlet (s)-6H

Note: Data is compiled based on typical values found in chemical literature and databases for this compound and its close analogs.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simplified by the molecule's symmetry, showing a total of five distinct signals: four for the aromatic carbons and one for the aliphatic methyl carbons. The chemical shifts are highly informative about the electronic environment of each carbon atom.

Predicted and Observed Signals
  • C-1 (ipso to -N(CH₃)₂): This carbon is directly attached to the nitrogen atom and is significantly deshielded by it, appearing far downfield.

  • C-4 (ipso to -I): This carbon is directly attached to iodine. The "heavy atom effect" causes strong shielding, shifting this signal significantly upfield to a characteristic region, often below 100 ppm. This is a key diagnostic peak.

  • C-3, C-5 (ortho to -I): These carbons are deshielded relative to C-2/C-6 and appear at a chemical shift typical for aromatic carbons adjacent to a halogen.

  • C-2, C-6 (ortho to -N(CH₃)₂): These carbons are strongly shielded by the electron-donating amino group and appear at a relatively upfield position for aromatic carbons.

  • -N(CH₃)₂: The two equivalent methyl carbons appear as a single signal in the aliphatic region.

Experimental Data Summary

The following table summarizes representative ¹³C NMR spectral data for this compound.

Assigned CarbonsChemical Shift (δ, ppm)
C-1~150.5
C-3, C-5~138.0
C-2, C-6~114.5
C-4~78.5
-N(CH₃)₂~40.5

Note: Data is compiled based on typical values found in chemical literature and databases. The assignment for the closely related 4-iodo-N-methylaniline shows C-I at an unlisted position, while C-1, C-3/5, and C-2/6 appear at 148.9, 137.8, and 114.7 ppm, respectively, supporting this assignment pattern.[2]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and validated protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound solid.

    • Transfer the solid into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. The compound is a solid that should readily dissolve in CDCl₃.[3][4]

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically automated.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.[5]

  • ¹H Spectrum Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AT): 3-4 seconds.

  • ¹³C Spectrum Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 128 to 1024 scans, depending on sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AT): 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Pick and label the peaks in both spectra.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in CDCl₃ + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire_h Acquire ¹H Spectrum lock->acquire_h acquire_c Acquire ¹³C Spectrum lock->acquire_c process Fourier Transform & Phase acquire_h->process acquire_c->process reference Reference to TMS process->reference analyze Assign Peaks & Interpret reference->analyze report Generate Report analyze->report

Caption: Standard workflow for NMR sample analysis.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra are often sufficient for this symmetrical molecule, 2D NMR techniques provide an orthogonal layer of validation, which is best practice in regulated environments or for publication.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This would show clear correlations for H-2/C-2, H-3/C-3, and the methyl protons to the methyl carbon, confirming their assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. Key expected correlations include:

    • From the methyl protons (-N(CH₃)₂) to C-1 and C-2/C-6.

    • From H-2/H-6 to C-4 and C-1.

    • From H-3/H-5 to C-1 and C-4. These long-range correlations create a complete, self-validating network that locks in every assignment.

1D ¹H NMR 1D ¹H NMR HSQC HSQC 1D ¹H NMR->HSQC HMBC HMBC 1D ¹H NMR->HMBC 1D ¹³C NMR 1D ¹³C NMR 1D ¹³C NMR->HSQC 1D ¹³C NMR->HMBC Unambiguous Structure Unambiguous Structure HSQC->Unambiguous Structure ¹J C-H Correlations HMBC->Unambiguous Structure ²⁻³J C-H Correlations

Caption: Relationship between 1D and 2D NMR techniques.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable fingerprint essential for its structural verification. The key features—a simple AA'BB' system and a singlet in the ¹H spectrum, and five resolved peaks including a highly shielded ipso-carbon (C-I) in the ¹³C spectrum—are readily assigned based on fundamental principles of substituent effects. By following robust experimental and data processing protocols, researchers can confidently acquire and interpret this data, ensuring the identity and purity of a critical reagent used in modern organic synthesis.

References

A Technical Guide to the Solubility of 4-iodo-N,N-dimethylaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-N,N-dimethylaniline (CAS No. 698-70-4)[1][2][3]. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility. It further presents a detailed, field-proven experimental protocol for researchers to accurately determine these values. By integrating theoretical insights with practical, self-validating methodologies, this guide empowers scientists to generate reliable solubility data, ensuring the robustness of their research and development endeavors.

Introduction and Molecular Profile

This compound is a substituted aromatic amine with the chemical formula C₈H₁₀IN and a molar mass of 247.079 g·mol⁻¹[4]. It presents as a dark blue to purple solid at standard conditions[4]. Its molecular structure is key to understanding its solubility behavior.

  • Core Structure : A benzene ring substituted with an iodine atom and a dimethylamino group.

  • Key Functional Groups :

    • Dimethylamino Group (-N(CH₃)₂) : A tertiary amine, this group introduces polarity and can act as a hydrogen bond acceptor.

    • Iodine Atom (-I) : A large, polarizable halogen that contributes significantly to the molecule's London dispersion forces.

    • Aromatic Ring : The phenyl group is inherently nonpolar and hydrophobic.

The interplay of these features—a polar amine, a polarizable halogen, and a nonpolar aromatic ring—results in a molecule with moderate overall polarity. This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.

Physical Properties of this compound:

Property Value Source
Molecular Formula C₈H₁₀IN [1][4]
Molar Mass 247.079 g·mol⁻¹ [4]
Appearance Dark blue to purple solid [4]
Density 1.652 g/cm³ [1][4]
Boiling Point 263.7 °C (506.7 °F; 536.8 K) [1][4]

| Water Solubility | 34.64 mg/L |[4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy of solute-solvent interactions must overcome the energy of solute-solute and solvent-solvent interactions.

Role of Intermolecular Forces

The solubility of this compound is governed by the following forces:

  • Dipole-Dipole Interactions : The polar C-N and C-I bonds create a net molecular dipole, allowing for electrostatic interactions with polar solvent molecules.

  • London Dispersion Forces : The large, electron-rich iodine atom and the aromatic ring make the molecule highly polarizable, leading to significant dispersion forces. These are the primary forces of attraction in nonpolar solvents.

  • Hydrogen Bonding : While the tertiary amine cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This is a critical interaction in protic solvents like alcohols.

The following diagram illustrates the potential intermolecular interactions between this compound and various solvent types.

G Figure 1: Intermolecular Interactions Governing Solubility cluster_solute This compound cluster_solvents Solvent Types Solute I-Ph-N(CH₃)₂ Protic Polar Protic (e.g., Methanol) Solute->Protic H-Bonding (Acceptor) Dipole-Dipole Dispersion Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole Dispersion Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Dispersion G Figure 2: Shake-Flask Solubility Determination Workflow A 1. Preparation Add excess this compound to a known volume of solvent in triplicate vials. B 2. Equilibration Seal vials. Agitate in a temperature- controlled shaker (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow vials to stand at temperature. Centrifuge or filter (e.g., 0.22 µm PTFE) to separate undissolved solid. B->C D 4. Sample Preparation Carefully withdraw an aliquot of the clear supernatant. Dilute with a suitable mobile phase or solvent. C->D E 5. Quantification Analyze diluted samples via a validated analytical method (e.g., UV-Vis, HPLC). D->E F 6. Validation & Calculation Check for equilibrium by comparing 24h and 48h samples. Calculate concentration against a calibration curve. E->F

References

Electrophilic Iodination of N,N-Dimethylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the electrophilic iodination of N,N-dimethylaniline. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental aromatic substitution reaction. The guide elucidates the underlying mechanism, details a robust experimental protocol, and discusses the critical factors influencing the reaction's outcome. By integrating theoretical principles with practical insights, this document serves as a valuable resource for the strategic design and execution of iodination reactions involving activated aromatic systems.

Introduction: The Significance of Aromatic Iodination

Aromatic iodides are pivotal intermediates in modern organic synthesis. The carbon-iodine bond, owing to its length and low bond dissociation energy, readily participates in a myriad of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

N,N-dimethylaniline is a highly activated aromatic compound due to the strong electron-donating nature of the dimethylamino group.[2][3][4] This inherent reactivity makes it an excellent substrate for electrophilic aromatic substitution (EAS), including iodination. The resulting product, 4-iodo-N,N-dimethylaniline, is a valuable building block for further functionalization.[1] This guide will dissect the mechanism of this important reaction and provide a practical framework for its successful implementation in a laboratory setting.

The Core Mechanism: An Electron-Driven Cascade

The electrophilic iodination of N,N-dimethylaniline proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5] This multi-step process is driven by the high electron density of the aromatic ring, which is significantly enhanced by the resonance and inductive effects of the dimethylamino substituent.

The Activating Power of the Dimethylamino Group

The dimethylamino group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[2][6] This directing effect stems from the ability of the nitrogen's lone pair to participate in resonance, delocalizing electron density onto the aromatic ring. This creates regions of high electron density (partial negative charges) at the carbons ortho and para to the dimethylamino group, making them highly susceptible to attack by an electrophile.[6] Steric hindrance from the dimethylamino group often leads to a preference for substitution at the more accessible para position.[7]

Generation of the Electrophile

Molecular iodine (I₂) itself is a relatively weak electrophile and does not readily react with aromatic rings, even highly activated ones.[8][9] To facilitate the reaction, an oxidizing agent is often employed to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a polarized iodine complex.[8][10] Common methods include the use of nitric acid or other oxidizing agents in conjunction with molecular iodine.[10][11] In some procedures, especially with highly activated substrates like N,N-dimethylaniline, molecular iodine can be used directly, often in the presence of a base to neutralize the hydrogen iodide (HI) byproduct.[8][12]

The Step-by-Step Mechanistic Pathway

The mechanism can be broken down into two primary steps:

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electrons of the N,N-dimethylaniline ring, acting as a nucleophile, attack the electrophilic iodine species.[5] This attack preferentially occurs at the para position due to the aforementioned electronic and steric factors. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen atom of the dimethylamino group, which provides significant resonance stabilization.[6]

  • Rearomatization: A weak base, such as water or the bicarbonate ion, removes a proton from the carbon atom bearing the iodine.[5] This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the base.

Below is a visual representation of the electrophilic iodination mechanism of N,N-dimethylaniline.

References

An In-depth Technical Guide to the Stability and Storage of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-iodo-N,N-dimethylaniline

This compound is an organic compound with the chemical formula C₈H₁₀IN.[1][2] It appears as a dark blue to purple solid and is a key intermediate and building block in various fields of chemical synthesis.[1] Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for its use in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[3] This makes it a valuable reagent in the synthesis of pharmaceuticals, organic electronic materials like those used in organic light-emitting diodes (OLEDs), and as a precursor for dyes such as crystal violet.[3][4] Given its reactivity and importance, a thorough understanding of its stability and proper storage conditions is paramount to ensure its integrity, efficacy in reactions, and the safety of laboratory personnel.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors. While generally stable under ordinary conditions, exposure to light, heat, and certain chemical environments can lead to its degradation.[5][6]

Photostability

Aromatic anilines and iodo-compounds can be susceptible to degradation upon exposure to light.[5][7] For this compound, photodegradation can potentially occur through the cleavage of the carbon-iodine bond or oxidation of the dimethylamino group. It is crucial to protect the compound from direct sunlight and other sources of UV radiation.[5][8]

Thermal Stability

While specific thermal decomposition data for this compound is not extensively detailed in the provided results, the parent compound, N,N-dimethylaniline, is stable under ordinary conditions but can emit toxic fumes of nitric oxides, carbon oxides, and aniline when heated to decomposition.[6] Aromatic iodine compounds, in general, exhibit varying thermal stabilities.[9] It is prudent to avoid exposing this compound to high temperatures to prevent decomposition.[7]

Chemical Reactivity and Incompatibilities

This compound, like other aniline derivatives, should be stored away from strong oxidizing agents, strong acids, and strong bases.[10][11] Contact with strong oxidizers can create a fire hazard.[6] The dimethylamino group imparts basic properties, making it reactive towards acids.

Recommended Storage and Handling Protocols

To maintain the quality and ensure the safety of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of this compound. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C.Minimizes thermal degradation and preserves long-term stability.
Atmosphere Sealed in a dry environment.Protects against moisture, which can affect the stability of iodo compounds.[7]
Light Keep in a dark place.Prevents photochemical degradation.[5][7]
Container Store in a tightly closed container.[12][13]Prevents exposure to air and moisture.
Handling Procedures

Safe handling practices are crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary precautions:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE: - Safety goggles with side-shields - Chemical-resistant gloves - Lab coat prep_hood Work in a well-ventilated area or a chemical fume hood. handle_dispense Dispense the required amount carefully, avoiding dust formation. prep_hood->handle_dispense handle_seal Immediately reseal the container. handle_dispense->handle_seal cleanup_decontaminate Clean the work area and any contaminated equipment. handle_seal->cleanup_decontaminate cleanup_dispose Dispose of waste in a sealed, labeled hazardous waste container. cleanup_decontaminate->cleanup_dispose cleanup_wash Wash hands thoroughly. cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

3.2.1. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[12]

  • Hand Protection: Chemical-impermeable gloves.[12]

  • Body Protection: A lab coat and, if necessary, impervious clothing.[12]

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, a full-face respirator should be used.[12]

3.2.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][12]

3.2.3. Spill and Waste Management

In case of a spill, evacuate the area and remove all ignition sources.[12] Use non-sparking tools and collect the spilled material into a suitable, closed container for disposal.[5][12] Do not let the chemical enter drains.[12] Waste this compound must be managed as dangerous waste and disposed of according to local regulations.[10]

Stability Assessment Methodologies

To ensure the quality of this compound, especially after prolonged storage, it is advisable to perform stability assessments.

Visual Inspection

A simple yet effective initial assessment is a visual inspection. The compound should be a dark blue to purple solid.[1] Any significant change in color or appearance may indicate degradation.

Analytical Techniques

For a quantitative assessment of purity and to identify potential degradation products, the following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for determining the purity of this compound and identifying any volatile impurities or degradation products.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and quantify any non-volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

Forced Degradation Studies

For drug development professionals, conducting forced degradation studies is a critical step.[15] This involves exposing this compound to harsh conditions (e.g., high heat, intense light, acidic/basic conditions, oxidizing agents) to deliberately degrade the molecule.[15] The results from these studies help in understanding the degradation pathways and in developing stability-indicating analytical methods.

The following diagram illustrates a general workflow for a photostability study, a key component of forced degradation testing:

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis setup_sample Prepare sample of This compound (in a transparent container). setup_control Prepare a dark control (sample wrapped in foil). exposure_light Expose both sample and control to a controlled light source. setup_control->exposure_light exposure_monitor Monitor temperature to minimize thermal degradation effects. exposure_light->exposure_monitor analysis_analytical Analyze both sample and control using a stability-indicating method (e.g., HPLC, GC-MS). exposure_monitor->analysis_analytical analysis_compare Compare the results to assess the extent of photodegradation. analysis_analytical->analysis_compare

References

An In-Depth Technical Guide to the Synthesis of 4-iodo-N,N-dimethylaniline: Precursors, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-N,N-dimethylaniline is a pivotal building block in organic synthesis, prized for its utility in constructing complex molecular architectures through cross-coupling reactions.[1] The presence of the dimethylamino group activates the aromatic ring, while the iodo-substituent serves as an excellent leaving group, particularly in palladium-catalyzed transformations.[1] This guide provides an in-depth exploration of the primary synthetic routes to this versatile compound, focusing on the critical precursors, reaction mechanisms, and detailed experimental protocols. We will dissect the established methodologies, offering insights into experimental choices and optimization strategies to ensure both high yield and purity.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₈H₁₀IN, is a stable solid organic compound that serves as a cornerstone intermediate in medicinal chemistry and materials science.[2][3] Its significance lies in the unique combination of a highly activated aromatic ring and a reactive carbon-iodine bond. This duality makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1] Understanding the synthesis of this key intermediate is therefore crucial for researchers engaged in the development of novel pharmaceuticals and functional materials.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is dominated by two principal strategies, each defined by its primary precursor:

  • Direct Electrophilic Iodination of N,N-dimethylaniline: This is the most direct and widely employed method. It leverages the high electron-donating capacity of the dimethylamino group to facilitate the direct introduction of iodine at the para position.[2] The key precursor for this route is N,N-dimethylaniline .

  • N-Methylation of 4-iodoaniline: An alternative approach involves the introduction of the dimethylamino functionality onto a pre-iodinated aromatic ring. This route is particularly useful when 4-iodoaniline is a more readily available or cost-effective starting material. The key precursor here is 4-iodoaniline .[1][4]

The choice between these pathways often depends on precursor availability, cost, scalability, and the desired purity profile of the final product.

Synthetic Route 1: Direct Iodination of N,N-dimethylaniline

This is the preferred and most atom-economical approach. The reaction proceeds via an electrophilic aromatic substitution mechanism. The dimethylamino group is a potent activating group and directs the incoming electrophile (an iodonium species) to the ortho and para positions. Due to steric hindrance from the dimethylamino group, the para-substituted product is overwhelmingly favored.

Key Precursor and Reagents
  • Core Precursor: N,N-dimethylaniline

  • Iodinating Agents: The choice of iodinating agent is critical and influences reaction conditions, yield, and safety.

    • Molecular Iodine (I₂): A cost-effective and common reagent. It often requires a base or an oxidizing agent to facilitate the reaction and neutralize the HI byproduct.[1][2]

    • N-Iodosuccinimide (NIS): A milder, more selective, and easier-to-handle solid reagent. It is particularly effective for high-yield iodination under mild conditions and is often used with a catalytic amount of acid to enhance reactivity.[5][6][7]

    • Iodine Monochloride (ICl): A highly reactive iodinating agent, though less commonly used for this specific transformation compared to I₂ and NIS.

    • In-situ Generated Iodine: Systems like potassium iodide (KI) with an oxidant (e.g., potassium iodate, 2-iodosobenzoate) can be used to generate the electrophilic iodine species in the reaction mixture.[1][8]

Mechanistic Pathway: Electrophilic Aromatic Substitution

The reaction mechanism involves the attack of the electron-rich aromatic ring of N,N-dimethylaniline on an electrophilic iodine species (I⁺ or a polarized equivalent). This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the final product, this compound.

Workflow for Direct Iodination of N,N-dimethylaniline

cluster_reactants Reactants & Reagents cluster_process Process Precursor N,N-dimethylaniline Reaction Electrophilic Aromatic Substitution (Solvent, Temp Control) Precursor->Reaction IodinatingAgent Iodinating Agent (e.g., I₂, NIS) IodinatingAgent->Reaction Workup Quenching & Extraction (e.g., Na₂S₂O₃ wash) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for synthesizing this compound via direct iodination.

Detailed Experimental Protocols

Protocol 3.3.1: Iodination using Molecular Iodine (I₂) and Sodium Bicarbonate

This protocol is adapted from established procedures for the iodination of activated anilines.[9][10]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (NaHCO₃, approx. 1.5-2.0 eq).[9] The biphasic mixture helps to neutralize the hydrogen iodide (HI) generated during the reaction, driving the equilibrium towards the product.

  • Iodine Addition: To the vigorously stirred mixture, add molecular iodine (I₂, approx. 1.1 eq) portion-wise at room temperature. The dark color of iodine should gradually fade as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the N,N-dimethylaniline spot is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If any iodine color remains, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[9]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 3.3.2: Iodination using N-Iodosuccinimide (NIS)

This method offers a milder alternative, often resulting in cleaner reactions and higher yields.[4][5][7]

  • Setup: Dissolve N,N-dimethylaniline (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂) or acetonitrile in a round-bottomed flask.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution. For less reactive substrates, a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) can be added to increase the electrophilicity of the iodine.[6][7]

  • Reaction: Stir the mixture at room temperature. The reaction is typically faster than with I₂ and can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NIS or iodine.

  • Extraction: Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (eluent: hexane/ethyl acetate mixtures) to yield the pure product.[4][5]

Synthetic Route 2: N-Methylation of 4-iodoaniline

This alternative pathway begins with an iodinated aniline and builds the dimethylamino group. It is a two-step process involving the sequential addition of two methyl groups to the nitrogen atom via nucleophilic substitution.

Key Precursor and Reagents
  • Core Precursor: 4-iodoaniline

  • Methylating Agents:

    • Iodomethane (CH₃I): A highly reactive and common methylating agent. It is typically used in excess to ensure dimethylation.[11]

    • Dimethyl Sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent, but it is highly toxic and requires careful handling.

  • Base: A non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is required to neutralize the acid byproduct (HI) formed during the reaction.[11]

Detailed Experimental Protocol

This protocol describes a general procedure for the exhaustive methylation of an aniline derivative.[11]

  • Setup: In a round-bottomed flask, suspend 4-iodoaniline (1.0 eq) and sodium bicarbonate (NaHCO₃, approx. 2.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

  • Methylation: Add iodomethane (CH₃I, >2.2 eq) dropwise to the stirred suspension. An excess is used to drive the reaction towards the tertiary amine and minimize the formation of the monomethylated intermediate (4-iodo-N-methylaniline).

  • Reaction Conditions: Heat the reaction mixture (e.g., to 40-50 °C) and stir overnight, or until TLC analysis indicates the complete consumption of the starting material and the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash thoroughly with water and then brine to remove DMF and salts. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude material is then purified by flash column chromatography to isolate this compound.

Comparison of Synthetic Routes

Feature Route 1: Direct Iodination Route 2: N-Methylation
Key Precursor N,N-dimethylaniline 4-iodoaniline
Primary Bond Formed C-I (Aromatic) N-C (Alkyl)
Mechanism Electrophilic Aromatic Substitution Nucleophilic Substitution
Key Advantage High atom economy, directness Useful if 4-iodoaniline is the available starting material
Potential Issues Possible formation of di-iodinated byproducts Over-alkylation to form a quaternary ammonium salt is possible but less favorable; requires careful control.

| Reagent Toxicity | Moderate (I₂, NIS) | High (Iodomethane is toxic and a suspected carcinogen) |

Safety and Handling

  • N,N-dimethylaniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Iodine (I₂): Corrosive and harmful if inhaled. Causes skin and eye irritation. Weigh in a fume hood.[9]

  • N-Iodosuccinimide (NIS): An irritant. Handle with care, avoiding inhalation of dust.

  • Iodomethane (CH₃I): Highly toxic, volatile, and a carcinogen. All manipulations must be performed in an efficient fume hood with appropriate gloves and safety glasses.

  • Solvents: Dichloromethane, DMF, and diethyl ether are hazardous. Refer to their respective Safety Data Sheets (SDS) for proper handling procedures.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct electrophilic iodination of N,N-dimethylaniline. This route is favored for its simplicity and high atom economy. The use of N-Iodosuccinimide (NIS) offers a mild and highly selective method, often providing superior yields and easier purification compared to molecular iodine. The alternative route, N-methylation of 4-iodoaniline, provides a viable pathway when the iodinated precursor is more accessible. A thorough understanding of the underlying mechanisms and careful execution of the described protocols will enable researchers to reliably produce this critical synthetic intermediate for applications in drug discovery and materials science.

References

melting point and boiling point of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-iodo-N,N-dimethylaniline

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 698-70-4), a key intermediate in organic synthesis. Beyond presenting empirical data, this document delves into the underlying molecular principles governing these phase transitions and furnishes detailed, field-proven protocols for their experimental determination. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound and require a thorough understanding of its physical properties for reaction optimization, purification, and quality control.

Introduction to this compound

This compound is an aromatic organic compound characterized by a dimethylamino group and an iodine atom at the para position of a benzene ring.[1] Its significance in synthetic chemistry is substantial, primarily serving as a versatile building block. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] These reactions are foundational for constructing complex molecular architectures. Furthermore, it is used in analytical chemistry for the sensitive detection of iodide ions.[2] An accurate knowledge of its melting and boiling points is paramount for its synthesis, purification via recrystallization or distillation, and for establishing identity and purity criteria.

Physicochemical Properties

The fundamental physical constants of this compound are summarized below. These values are critical reference points for any experimental work involving this compound.

PropertyValueSource(s)
CAS Number 698-70-4[3][4]
Molecular Formula C₈H₁₀IN[3][4]
Molecular Weight 247.08 g/mol [3][4]
Appearance Dark blue to purple solid[1]
Melting Point 79.5 °C[5]
Boiling Point 263.7 °C (at 760 mmHg)[1][3][5]
Density 1.652 - 1.7 g/cm³[1][3][5]

Scientific Discussion of Phase Transitions

Melting Point Analysis

The observed melting point of 79.5 °C is a direct reflection of the intermolecular forces governing the stability of the compound's crystal lattice. For a pure, crystalline substance, the melting point is typically a sharp, well-defined range (often less than 1°C).[6] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7][8]

  • Intermolecular Forces: The primary forces at play in the solid state of this compound are London dispersion forces and dipole-dipole interactions.

    • London Dispersion Forces: As a relatively large molecule with a high electron count (due in large part to the iodine atom), it exhibits significant London dispersion forces. These transient, induced dipoles are a major contributor to the lattice energy.

    • Dipole-Dipole Interactions: The molecule possesses a net dipole moment arising from the electron-donating dimethylamino group and the electron-withdrawing, polarizable iodine atom. These permanent dipoles allow for electrostatic attractions that further stabilize the solid structure.

  • Structural Considerations: The planar nature of the benzene ring facilitates efficient packing (π-stacking) within the crystal lattice, maximizing intermolecular contact and contributing to a relatively high melting point for a molecule of its size.

Boiling Point Analysis

The boiling point of 263.7 °C is indicative of strong intermolecular forces in the liquid state that must be overcome for vaporization.

  • Influence of Molecular Weight: The high molecular weight (247.08 g/mol ) is the dominant factor contributing to its high boiling point, as it directly correlates with stronger London dispersion forces.[6]

  • Absence of Hydrogen Bonding: this compound is a tertiary amine, meaning there are no hydrogen atoms directly bonded to the nitrogen.[9][10] Consequently, it cannot act as a hydrogen bond donor, a powerful intermolecular force that significantly elevates the boiling points of primary and secondary amines.[11] Its boiling point is therefore lower than that of a comparable primary or secondary amine but significantly higher than nonpolar compounds of similar mass due to its strong dipole moment and large size.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for the verification of the melting and boiling points of this compound.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise measurement of the melting range, which is a crucial indicator of purity.[12]

Causality: A slow, controlled heating rate is essential near the melting point to allow the apparatus, thermometer, and sample to be in thermal equilibrium, ensuring an accurate reading. Using a finely crushed powder maximizes heat transfer and ensures uniform melting.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Thoroughly crush the solid into a fine powder using a spatula.

  • Capillary Loading: Gently press the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. Repeat until 2-3 mm of tightly packed sample is achieved.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or DigiMelt).

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly find an approximate melting range. This saves time during the precise measurement.[8][12]

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample capillary. Set a slow heating rate (1-2 °C/minute).

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of solid melts completely.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (≤ 1 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Crush Crush Solid to Fine Powder Load Load 2-3 mm into Capillary Tube Crush->Load Ensures uniform heating Place Insert into Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T1 (First Drop) & T2 (All Liquid) Observe->Record Report Report Range (T1 - T2) Record->Report

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Microscale Method)

This technique is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted.

Causality: The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure. When the liquid is heated, its vapor pressure increases. At the boiling point, the vapor pressure inside the small, inverted capillary is sufficient to overcome the external pressure, causing a steady stream of bubbles to emerge.

Methodology:

  • Sample Preparation: Place a small amount (approx. 0.5 mL) of this compound into a small test tube (Thiele tube or similar).

  • Apparatus Assembly:

    • Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Take a melting point capillary tube and seal one end. Place it, open end down, into the liquid in the test tube.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube). The heating bath ensures uniform temperature distribution.

    • Begin heating the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out.

  • Observation:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the temperature is now above the boiling point.

  • Data Recording:

    • Remove the heat source and allow the bath to cool slowly.

    • The bubbling will slow down and stop. The exact temperature at which the liquid just begins to re-enter the capillary tube is the boiling point. At this moment, the external pressure and the vapor pressure of the liquid are equal.

  • Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, the observed boiling point may need to be corrected.

BoilingPointWorkflow A Melt Sample in Test Tube B Insert Inverted Sealed Capillary A->B Submerge open end C Heat Assembly in Oil Bath B->C D Observe Rapid, Continuous Bubbles C->D Temp > BP E Remove Heat, Allow to Cool Slowly D->E F Record Temperature When Liquid Re-enters Capillary E->F Vapor Pressure = Atmospheric Pressure G Result: Observed Boiling Point F->G

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The melting point (79.5 °C) and boiling point (263.7 °C) of this compound are defining physical properties that are governed by its high molecular weight, dipole moment, and lack of hydrogen-bonding capability. These values serve as essential benchmarks for identity, purity, and the design of synthetic and purification protocols. The experimental methods detailed herein provide a robust framework for the verification of these properties, ensuring data integrity and reproducibility in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-aryl-N,N-dimethylanilines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[2] This guide focuses on a particularly valuable substrate, 4-iodo-N,N-dimethylaniline, a versatile building block in medicinal chemistry and materials science.[3][4] The successful coupling of this substrate provides access to a diverse array of 4-aryl-N,N-dimethylaniline scaffolds. These structures are prevalent in biologically active compounds and advanced functional materials, making their efficient synthesis a priority for researchers in drug development and materials science.[5][6]

The presence of the electron-donating N,N-dimethylamino group on the aryl iodide influences the reactivity of the substrate, a key consideration that will be explored in this guide.[7] We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols for the successful execution of this reaction, and offer troubleshooting strategies to overcome common challenges.

Mechanistic Insights: The Catalytic Cycle and the Role of this compound

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is crucial for rationalizing experimental choices and optimizing reaction conditions. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is often the rate-determining step.[9] The high reactivity of the carbon-iodine bond in this compound facilitates this step.[10]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[2] This step is critically influenced by the base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

The electron-donating N,N-dimethylamino group on the this compound substrate can influence the electronic properties of the aryl halide, which in turn can affect the rate of the oxidative addition step.[7]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 (Boronic Acid/Ester) + Base ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' (Product) Product 4-aryl-N,N-dimethylaniline ArylIodide This compound BoronicAcid Arylboronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using a Palladium-Phosphine Catalyst

This protocol is suitable for a wide range of arylboronic acids.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial and reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and cesium carbonate (2.0 equiv).

  • Add a degassed 3:1 mixture of DME and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.[10]

Table 1: Recommended Reaction Conditions for Suzuki Coupling of this compound

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄PEPPSI-iPr
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/WaterToluene/WaterTHF/Water
Temperature 80-100 °C110 °C65 °C
Notes General purposeFor less reactive substratesFor base-sensitive substrates

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are solutions to common problems:

IssuePossible CauseRecommended Solution
Low or No Yield Inactive catalystUse a fresh batch of catalyst or a pre-catalyst.
Ineffective baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.[11]
Oxygen contaminationEnsure thorough degassing of solvents and reaction mixture.
Side Product Formation Homocoupling of boronic acidUse a slight excess of the aryl halide.
ProtodeboronationUse anhydrous conditions or a more stable boronate ester (e.g., pinacol ester).[8]
DehalogenationLower the reaction temperature and monitor the reaction closely.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable 4-aryl-N,N-dimethylaniline derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to effectively utilize this important synthetic transformation.

References

Application Notes & Protocols: The Strategic Utility of 4-Iodo-N,N-dimethylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the efficiency and versatility of synthetic building blocks are paramount. 4-Iodo-N,N-dimethylaniline (CAS 698-70-4) has emerged as a cornerstone intermediate, prized for its unique combination of electronic properties and synthetic accessibility.[1][2] This guide provides an in-depth exploration of its applications, focusing on the strategic deployment of this molecule in constructing complex pharmaceutical scaffolds. The core utility of this compound stems from the reactivity of its carbon-iodine (C-I) bond. The iodine atom serves as an excellent leaving group, making the compound an ideal substrate for a host of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3] The presence of the electron-donating N,N-dimethylamino group at the para-position further modulates the electronic character of the aromatic ring, influencing its reactivity and the properties of the resulting products.[3]

Part 1: Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked in palladium-catalyzed reactions, which enable the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds under relatively mild conditions.[3]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

Application Note: The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, a motif frequently found in pharmacologically active molecules. This compound is an exceptional substrate for these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[4] This reaction allows for the coupling of the dimethylaniline moiety to a wide array of aryl and heteroaryl boronic acids or esters, providing a direct route to complex intermediates.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.[4][5][6]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like dioxane/water).

  • Degassing: To ensure an oxygen-free environment which can deactivate the catalyst, purge the mixture by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.[6][7]

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.[5]

Table 1: Typical Suzuki-Miyaura Reaction Parameters

Parameter Common Selections Rationale / Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Pd(PPh₃)₄ is often effective directly. Pd(II) sources require a ligand to form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, XPhos, P(t-Bu)₃ Bulky, electron-rich phosphine ligands stabilize the Pd(0) catalyst and promote oxidative addition and reductive elimination steps.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact yield.
Solvent 1,4-Dioxane, Toluene, THF, DMF The solvent must solubilize reactants and be stable at the reaction temperature. Aqueous mixtures are often used with inorganic bases.

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. |

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base Setup Combine in Flask under Inert Gas Reactants->Setup Catalyst Pd Catalyst + Ligand Catalyst->Setup Solvent Degassed Solvent Solvent->Setup Heat Heat & Stir (80-110 °C) Setup->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool & Quench (Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Biaryl Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction: Synthesis of Alkenyl Anilines

Application Note: The Heck reaction is instrumental for forming C-C bonds between aryl halides and alkenes. Using this compound, this reaction provides access to a variety of substituted cinnamyl derivatives. These products are valuable intermediates, for instance, in the synthesis of antiviral agents like Rilpivirine, where a related intermediate, (E/Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, is formed via a Heck coupling.[8][9][10] The reaction with acrylonitrile, for example, produces a key building block in a single, efficient step.[9][10]

Generalized Experimental Protocol: Heck Coupling with Acrylonitrile

This protocol is adapted from industrial processes for synthesizing pharmaceutical intermediates.[9]

  • Reaction Setup: Charge a reactor with this compound (1.0 equiv), a base (e.g., sodium acetate, NaOAc, or a tertiary amine like Et₃N, 1.5-2.0 equiv), and the palladium catalyst (e.g., 10% Pd/C, wet, 0.1-0.5 mol%).

  • Solvent and Reagent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMAC) or N,N-dimethylformamide (DMF). Add the alkene (e.g., acrylonitrile, 1.2-1.5 equiv).

  • Inert Atmosphere: Purge the system thoroughly with an inert gas (Nitrogen).

  • Reaction: Heat the mixture to 120-140 °C. The high temperature is necessary to facilitate the catalytic cycle, particularly the final reductive elimination step. Monitor for completion by Gas Chromatography (GC) or LC-MS.

  • Workup: Cool the reaction mixture. Filter off the heterogeneous catalyst (if using Pd/C). Dilute the filtrate with water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Table 2: Heck Reaction Optimization Parameters

Parameter Common Selections Rationale / Causality
Catalyst Pd/C, Pd(OAc)₂ Pd/C offers ease of removal (filtration). Homogeneous catalysts like Pd(OAc)₂ may require a ligand (e.g., P(o-tolyl)₃) for less reactive halides but are often highly efficient.[9]
Base NaOAc, K₂CO₃, Et₃N The base is required to neutralize the HI generated during the catalytic cycle, regenerating the active Pd(0) catalyst.
Solvent DMF, DMAC, Acetonitrile Polar aprotic solvents are typically used to ensure solubility of the reactants and salts formed during the reaction.

| Temperature | 100 - 140 °C | Higher temperatures are generally required for Heck reactions compared to Suzuki couplings to promote all stages of the catalytic cycle. |

Heck_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Complex Pd0->A Oxidative Addition B Alkene Coordination A->B Coordination C Migratory Insertion B->C Insertion D β-Hydride Elimination C->D Elimination D->Pd0 Reductive Elimination Product Coupled Product D->Product BaseH [Base-H]⁺I⁻ D->BaseH ArI This compound ArI->A Alkene Alkene Alkene->B Base Base Base->D

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

Application Note: The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines, a class of compounds ubiquitous in pharmaceuticals.[11] This reaction couples aryl halides with primary or secondary amines. Using this compound allows for the synthesis of complex triarylamines or N-aryl heterocyclic systems. The reaction's utility lies in its broad substrate scope and functional group tolerance, making it a preferred method over harsher classical techniques like nucleophilic aromatic substitution.[11][12]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of this compound.[12][13][14]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS or GC.

  • Workup: After cooling, quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over a drying agent, filter, and concentrate. Purify the residue via column chromatography to isolate the N-arylated product.

Table 3: Key Parameters for Buchwald-Hartwig Amination

Parameter Common Selections Rationale / Causality
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂ These are common, air-stable Pd(0) and Pd(II) sources that form the active catalyst with the appropriate ligand.
Ligand XPhos, SPhos, RuPhos, BINAP Bulky, electron-rich biarylphosphine ligands are critical for promoting the reductive elimination step, which is often rate-limiting, and preventing β-hydride elimination.[11][15]
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ A strong base is required to deprotonate the amine, forming the active amide nucleophile for coordination to the palladium center.

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are used to avoid reactions with the strong base. |

Buchwald_Workflow Start Start: Inert Atmosphere Combine Combine: - this compound - Amine - Base (e.g., NaOtBu) - Pd Precursor & Ligand Start->Combine AddSolvent Add Degassed Solvent (e.g., Toluene) Combine->AddSolvent React Seal & Heat (80-110 °C) AddSolvent->React Workup Cool, Quench & Extract React->Workup Purify Column Chromatography Workup->Purify End Final Product: N-Aryl Amine Purify->End

Caption: Logical workflow for a Buchwald-Hartwig amination experiment.

Part 2: Advanced and Specialized Applications

Beyond the canonical cross-coupling reactions, this compound serves as a precursor in more specialized areas of pharmaceutical development.

Precursor for Radiopharmaceuticals

Application Note: The presence of a stable iodine atom on the aromatic ring makes this compound and its derivatives valuable precursors for radiopharmaceuticals.[16] The non-radioactive iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁴I for PET/SPECT imaging, or ¹³¹I for therapy) in the final step of a synthesis. This strategy is central to developing targeted molecular imaging agents and radiotherapeutics, where a biologically active molecule is labeled to visualize or treat diseases like cancer.[17][18] The dimethylaniline moiety itself can be part of a larger pharmacophore designed to bind to specific biological targets.

Intermediate in the Synthesis of Bioactive Scaffolds and Materials

Application Note: this compound is a building block for more than just traditional pharmaceuticals. Its derivatives are used in the synthesis of organic electronic materials, such as components for Organic Light-Emitting Diodes (OLEDs).[3] This intersection of materials science and medicinal chemistry is increasingly relevant for creating advanced drug delivery systems, biosensors, and diagnostic tools. The compound's reactivity allows for the construction of extended π-conjugated systems, which are desirable for both electronic and photophysical properties.[3]

Conclusion

This compound is a powerful and versatile intermediate whose value in pharmaceutical research and development cannot be overstated. Its utility in fundamental bond-forming reactions—including Suzuki, Heck, and Buchwald-Hartwig couplings—provides chemists with a reliable and efficient tool to assemble complex molecular architectures. As drug discovery continues to demand more sophisticated and novel structures, the strategic application of well-designed building blocks like this compound will remain a critical component of innovation in medicinal chemistry.

References

Mastering C-C Bond Formation: A Detailed Guide to the Sonogashira Coupling of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sonogashira cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficiency and reliability in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox.[1] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the detailed procedure for the Sonogashira coupling, with a specific focus on the versatile building block, 4-iodo-N,N-dimethylaniline.

The Mechanistic Heart of the Reaction: A Tale of Two Catalysts

The elegance of the Sonogashira coupling lies in the synergistic interplay of two distinct catalytic cycles: a palladium cycle and a copper cycle. Understanding this dual mechanism is paramount to troubleshooting and optimizing the reaction for specific substrates.

The palladium cycle is initiated by the oxidative addition of the aryl halide (in our case, this compound) to a palladium(0) complex. This step is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. The resulting square planar palladium(II) complex is then primed for the crucial transmetalation step.

Concurrently, the copper cycle activates the terminal alkyne. In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is significantly more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

The final step in the palladium cycle is reductive elimination, where the newly formed carbon-carbon bond is forged, yielding the desired diarylalkyne product and regenerating the active palladium(0) catalyst, thus completing the cycle.

Visualizing the Catalytic Cycle

To elucidate the intricate dance of the catalysts, the following diagram illustrates the key steps of the Sonogashira coupling mechanism.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->Pd(II)Alkyne CuX Cu(I)X Transmetalation->CuX Regeneration RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-C≡C-R RedElim->Product AlkyneActivation Alkyne Activation CuX->AlkyneActivation H-C≡C-R, Base CuAcetylide Cu(I)-C≡C-R AlkyneActivation->CuAcetylide CuAcetylide->Transmetalation Transfers Alkyne

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-N,N-dimethylaniline

This protocol details a reliable procedure for the Sonogashira coupling of this compound with phenylacetylene.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₈H₁₀IN247.081.235 g5.0
PhenylacetyleneC₈H₆102.140.61 mL5.5
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.90175 mg0.25 (5 mol%)
Copper(I) iodideCuI190.4548 mg0.25 (5 mol%)
Triethylamine (TEA)(C₂H₅)₃N101.1925 mL-
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1125 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.235 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling).

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (25 mL) and triethylamine (25 mL) via syringe. The triethylamine acts as both the base and a co-solvent.

  • Alkyne Addition: Add phenylacetylene (0.61 mL, 5.5 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride solution (2 x 30 mL) to remove the copper catalyst, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-(phenylethynyl)-N,N-dimethylaniline as a solid.

Experimental Workflow Visualization

The following diagram provides a visual representation of the key stages in the experimental protocol.

Sonogashira_Workflow start Start setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere start->setup addition Solvent & Reagent Addition: - Add THF and TEA - Add Phenylacetylene setup->addition reaction Reaction: - Stir at room temperature - Monitor by TLC addition->reaction workup Workup: - Concentrate mixture - Partition between EtOAc and water reaction->workup extraction Extraction: - Wash with aq. NH₄Cl and brine workup->extraction purification Purification: - Dry, concentrate - Flash column chromatography extraction->purification product Pure Product: 4-(Phenylethynyl)-N,N-dimethylaniline purification->product

References

Application Notes & Protocols: The Role of 4-iodo-N,N-dimethylaniline in Materials Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the synthesis, application, and characterization of materials derived from 4-iodo-N,N-dimethylaniline. This versatile chemical intermediate serves as a pivotal building block in the development of advanced functional materials for organic electronics.[1] Its unique structure, featuring a reactive carbon-iodine bond and an electron-donating dimethylamino group, makes it an ideal precursor for a wide range of organic semiconductors, particularly hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] We will explore its role in constructing π-conjugated systems and provide field-proven, step-by-step protocols for key synthetic transformations, including its own preparation and its use in palladium-catalyzed cross-coupling reactions.

Introduction: A Profile of a Versatile Building Block

This compound, with the chemical formula C₈H₁₀IN, is an aromatic compound distinguished by two key functional groups that dictate its reactivity and utility in materials synthesis.[2][3]

  • The Carbon-Iodine (C-I) Bond: The iodine atom is an excellent leaving group, making the C-I bond highly susceptible to oxidative addition with transition metal catalysts, such as palladium.[1] This reactivity is the cornerstone of its use in forming new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions.

  • The N,N-dimethylamino Group: This tertiary amine is a strong electron-donating group. It increases the electron density of the aromatic ring, influencing the electronic properties (e.g., HOMO/LUMO energy levels) of any resulting material. This electron-rich nature is fundamental to the function of hole-transporting materials.

These features combined make this compound a preferred synthon for creating complex molecular architectures with tailored optoelectronic properties.

Physicochemical Properties
PropertyValueReference
CAS Number 698-70-4[2][3]
Molecular Formula C₈H₁₀IN[2][3]
Molar Mass 247.08 g/mol [2][3]
Appearance Dark blue to purple solid[2]
Boiling Point 263.7 °C[2]
Density 1.652 g/cm³[2]

Core Applications in Organic Electronics

The primary role of this compound is as a precursor to larger, more complex organic molecules used in electronic devices. Its derivatives are integral components in OLEDs, organic solar cells, and conducting polymers.[1]

Hole-Transporting Materials (HTMs) for OLEDs

OLEDs are multilayered devices where charge balance is critical for high efficiency.[4][5] HTMs facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer.[6][7] Triarylamine and carbazole derivatives are among the most effective classes of HTMs due to their thermal stability and excellent hole-transporting capabilities.[8][9]

This compound is an ideal starting material for synthesizing these complex HTMs via reactions like the Buchwald-Hartwig amination.[10] The N,N-dimethylaniline core forms a part of the final triarylamine structure, which can form stable radical cations, a key requirement for efficient hole transport.[7]

cluster_oled Simplified OLED Structure anode Anode (ITO) htl Hole Transport Layer (HTL) (e.g., from this compound) anode->htl Hole Injection eml Emissive Layer (EML) htl->eml Hole Transport etl Electron Transport Layer (ETL) etl->eml Electron Transport cathode Cathode (Al, LiF) cathode->etl Electron Injection

Caption: Simplified structure of an OLED device.

Organic Semiconductors for Photovoltaics

In organic solar cells, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), managing charge separation and transport is paramount.[11][12][13] Derivatives of this compound can be incorporated into:

  • Organic Dyes (Sensitizers) for DSSCs: The N,N-dimethylaniline moiety can act as the electron donor part of a D-π-A (Donor-π-bridge-Acceptor) dye molecule.[14] The iodo-position allows for the facile attachment of π-bridges and acceptor groups to tune the dye's absorption spectrum and electronic properties.[14]

  • Interfacial Layers in Perovskite Solar Cells: While not a direct component of the perovskite crystal, its derivatives can be used to create passivating or hole-transporting layers at the interface with the perovskite, reducing defects and improving charge extraction.[15][16]

π-Conjugated Polymers and Functional Dyes

The ability to form new C-C bonds via Suzuki or Sonogashira coupling reactions allows this compound to be used as a monomer or an end-capping agent in the synthesis of conjugated polymers.[1][17] These materials are investigated for applications ranging from organic field-effect transistors (OFETs) to sensors. The incorporation of the N,N-dimethylaniline unit can enhance solubility and tune the polymer's electronic bandgap.[17][18]

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Material Classes start This compound buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald C-N Coupling sonogashira Sonogashira (+ Alkyne) start->sonogashira C-C Coupling suzuki Suzuki (+ Boronic Acid) start->suzuki C-C Coupling htm Hole Transport Materials (Triarylamines) buchwald->htm pi_system π-Conjugated Systems sonogashira->pi_system polymers Functional Polymers & Dyes suzuki->polymers

Caption: Synthetic utility of this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.

Protocol 1: Synthesis of this compound

This protocol describes the direct iodination of N,N-dimethylaniline. The reaction is an electrophilic aromatic substitution.

Materials:

  • N,N-dimethylaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ice

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask or beaker, dissolve N,N-dimethylaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in water.[19]

  • Cool the mixture in an ice bath to approximately 10-15 °C.

  • While stirring vigorously, add powdered iodine (1.0 eq) portion-wise over 30 minutes. The iodine color should gradually disappear as it reacts.[19]

  • Continue stirring for an additional 30 minutes after the final addition of iodine to ensure the reaction goes to completion.

  • The crude product often precipitates as a dark solid. Collect it by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or gasoline) or by column chromatography on silica gel.[19]

Protocol 2: Synthesis of a Triarylamine HTM via Buchwald-Hartwig Amination

This protocol details the synthesis of N,N-diphenyl-(4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)amine, a representative triarylamine HTM, starting from this compound. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction forming a key carbon-nitrogen bond.[10]

Materials:

  • This compound (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] or other suitable phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Workflow Diagram:

setup 1. Setup Add reactants (iodoaniline, amine, base) to an oven-dried Schlenk flask. Evacuate and backfill with Argon. catalyst 2. Catalyst Addition Prepare catalyst solution (Pd(OAc)₂ + Ligand) in anhydrous toluene and add to flask. setup->catalyst reaction 3. Reaction Heat mixture to 110 °C. Stir under Argon for 24h. Monitor by TLC. catalyst->reaction quench 4. Quench & Workup Cool to room temp. Quench with water. Extract with organic solvent (e.g., DCM). reaction->quench purify 5. Purification Dry organic layer (MgSO₄). Concentrate under vacuum. Purify by column chromatography. quench->purify product 6. Product Characterize the final hole-transport material. purify->product

Caption: Workflow for Buchwald-Hartwig synthesis.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, diphenylamine, and sodium tert-butoxide.[10]

    • Causality: The flask must be free of water and oxygen as the palladium catalyst and the strong base are sensitive to both. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the diphenylamine, activating it for the catalytic cycle.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve palladium(II) acetate and the phosphine ligand in a small amount of anhydrous toluene.

  • Reaction Execution: Add the catalyst solution to the Schlenk flask via syringe. Heat the reaction mixture to 110 °C and stir for 24 hours.[10]

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding distilled water.[10]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure triarylamine material.

Characterization

To ensure the successful synthesis and purity of the target materials, and to evaluate their suitability for electronic applications, a suite of characterization techniques is employed.

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and assesses the purity of the synthesized compound.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity.
FT-IR Spectroscopy Identifies the presence of key functional groups in the molecule.
Cyclic Voltammetry (CV) An electrochemical method used to determine the HOMO and LUMO energy levels, which are critical for predicting charge injection and transport properties in a device.
UV-Vis & Photoluminescence (PL) Spectroscopy Measures the optical absorption and emission properties of the material, determining its color and suitability for light-emitting or light-absorbing applications.
Differential Scanning Calorimetry (DSC) Determines thermal properties like the glass transition temperature (Tg), which is crucial for assessing the morphological stability and operational lifetime of materials in OLEDs.

References

Application Note: A Robust and Ligand-Mediated Experimental Setup for Ullmann Condensation with 4-Iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Ullmann condensation, a cornerstone of cross-coupling chemistry, facilitates the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds.[1][2] Initially reported by Fritz Ullmann, the classical reaction conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper.[1][3] However, modern advancements, particularly the introduction of catalytic copper systems with accelerating ligands, have significantly broadened the scope and applicability of this reaction, allowing for milder conditions and greater functional group tolerance.[4][5][6] This application note provides a detailed, field-proven protocol for the Ullmann condensation of 4-iodo-N,N-dimethylaniline, an electron-rich aryl iodide, with a representative amine nucleophile. We will delve into the mechanistic rationale behind the experimental design, ensuring a reproducible and high-yielding procedure suitable for researchers in synthetic chemistry and drug development.

The Significance of the Ullmann Condensation

The formation of arylamines is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[7] The Ullmann condensation provides a powerful and often complementary approach to other cross-coupling methodologies, such as the Buchwald-Hartwig amination.[2][3] The use of copper, an inexpensive and earth-abundant metal, makes the Ullmann reaction an attractive choice for large-scale industrial applications.[5][8]

Mechanistic Considerations: The Role of Ligands and Reaction Parameters

The mechanism of the Ullmann condensation has been the subject of extensive study. While a radical pathway has been ruled out, the precise sequence of events is believed to involve the formation of a copper(I) species.[4] The currently accepted mechanism for a C-N coupling reaction, often referred to as a Goldberg reaction, likely proceeds through an oxidative addition/reductive elimination pathway, although alternatives like σ-bond metathesis have also been proposed.[4][9]

The key to the success of modern Ullmann condensations lies in the use of ligands that stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. Bidentate ligands, such as amino acids, diamines, and phenanthrolines, have proven to be particularly effective in accelerating the reaction and allowing for milder conditions.[1][4][6] These ligands are believed to coordinate to the copper(I) center, modulating its electronic properties and promoting the oxidative addition of the aryl halide.[6]

For the coupling of an electron-rich aryl iodide like this compound, the choice of ligand is crucial. While electron-withdrawing groups on the aryl halide can accelerate the reaction, electron-donating groups, such as the dimethylamino group, can render the substrate less reactive.[2] Therefore, a well-chosen ligand system is essential to achieve efficient coupling.

Catalytic Cycle of the Ullmann Condensation

References

Application Notes & Protocols: 4-iodo-N,N-dimethylaniline as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 4-iodo-N,N-dimethylaniline in Modern Organic Synthesis

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules.[1] Its utility spans across various scientific disciplines, from medicinal chemistry to materials science.[1][2] The strategic placement of the iodo group at the para-position to the strongly electron-donating dimethylamino group makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive, with the iodine atom serving as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This unique combination of features allows for the efficient construction of intricate molecular architectures that are often challenging to synthesize through other methods. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀IN[3][4]
Molecular Weight 247.08 g/mol [3]
Appearance Dark blue to purple solid[5]
Melting Point 79.5 °C[6]
Boiling Point 263.7 °C at 760 mmHg[5][6]
Density 1.652 g/cm³[5]
CAS Number 698-70-4[3][5]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as a precursor in palladium-catalyzed cross-coupling reactions.[1] These reactions are foundational in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Molecular Scaffolds BuildingBlock This compound Suzuki Suzuki Coupling BuildingBlock->Suzuki Arylboronic Acids/Esters Heck Heck Reaction BuildingBlock->Heck Alkenes Sonogashira Sonogashira Coupling BuildingBlock->Sonogashira Terminal Alkynes Buchwald Buchwald-Hartwig Amination BuildingBlock->Buchwald Amines Biaryls Substituted Biaryls Suzuki->Biaryls Stilbenes Substituted Stilbenes & Alkenes Heck->Stilbenes Alkynes Aryl Alkynes Sonogashira->Alkynes Triarylamines Triarylamines Buchwald->Triarylamines

Figure 1: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[7] The reaction couples an organohalide with an organoboron species, catalyzed by a palladium complex.[7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: For electron-rich and potentially sterically hindered substrates like derivatives of this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often employed.[8] These ligands facilitate the oxidative addition step and stabilize the palladium catalyst.

  • Base: The choice of base is critical for the transmetalation step.[7] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to achieve high yields, particularly with sterically demanding coupling partners.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to facilitate the dissolution of both organic and inorganic reagents.[9]

Protocol: General Procedure for Suzuki-Miyaura Coupling

G Start Start Setup Combine Reactants: This compound, boronic acid, base, Pd catalyst, and ligand in a dry flask. Start->Setup Solvent Add anhydrous solvent and degas the mixture. Setup->Solvent Heat Heat the reaction mixture (typically 80-110 °C) and monitor by TLC/LC-MS. Solvent->Heat Workup Cool, dilute with organic solvent, and wash with water and brine. Heat->Workup Purify Dry, concentrate, and purify the crude product by column chromatography. Workup->Purify End End Purify->End G Start Start Setup Combine aryl iodide, alkene, and base in a reaction vessel. Start->Setup Solvent Add solvent and Palladium catalyst. Setup->Solvent Heat Heat the reaction mixture (e.g., 140 °C) and monitor by TLC/GC-MS. Solvent->Heat Workup Cool, filter to remove catalyst, and perform aqueous workup. Heat->Workup Purify Extract with an organic solvent, dry, concentrate, and purify the product. Workup->Purify End End Purify->End G Start Start Setup Dissolve aryl iodide and terminal alkyne in solvent under an inert atmosphere. Start->Setup Catalysts Add Pd catalyst, Cu(I) co-catalyst, and amine base. Setup->Catalysts React Stir at room temperature or heat as required. Monitor by TLC. Catalysts->React Workup Quench the reaction and perform an aqueous workup. React->Workup Purify Extract with an organic solvent, dry, concentrate, and purify the product. Workup->Purify End End Purify->End G Start Start Setup In a Schlenk flask under argon, combine aryl iodide, amine, and base. Start->Setup Catalyst Prepare catalyst solution (Pd precatalyst and ligand) and add to the flask. Setup->Catalyst Heat Heat the reaction mixture (e.g., 110 °C) and monitor by TLC. Catalyst->Heat Workup Cool, quench with water, and extract with an organic solvent. Heat->Workup Purify Dry, concentrate, and purify the crude product by chromatography. Workup->Purify End End Purify->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-iodo-N,N-dimethylaniline. This resource is tailored for researchers, chemists, and process development professionals who are navigating the complexities of this common yet nuanced electrophilic aromatic substitution. Here, we move beyond simple protocols to dissect the causality behind common impurities and provide field-tested solutions to the challenges you may encounter at the bench.

Our approach is built on a foundation of mechanistic understanding, ensuring that every troubleshooting step is not just a suggestion, but a logical solution to a specific chemical problem.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental questions regarding the synthesis, helping you build a robust experimental design from the outset.

Q1: What is the most common synthetic route to this compound and why is it favored?

A: The most prevalent and direct method is the electrophilic iodination of N,N-dimethylaniline.[1] This substrate is highly "activated" towards electrophilic aromatic substitution due to the strong electron-donating nature of the dimethylamino group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) are commonly employed to introduce the iodine atom onto the ring.[2] This direct approach is favored for its atom economy and straightforward execution.

Q2: Why is the reaction highly regioselective for the para-position?

A: The high para-selectivity is a classic example of steric and electronic effects working in concert. While the dimethylamino group electronically activates both the ortho and para positions, its significant steric bulk hinders the approach of the electrophile (e.g., I⁺ or a polarized iodine species) to the ortho positions.[3] Consequently, the electrophilic attack occurs predominantly at the less sterically crowded para-position. This often results in this compound being the major product.

Q3: Can other isomers like 2-iodo- or 3-iodo-N,N-dimethylaniline form?

A: Yes, though in much smaller quantities.

  • 2-iodo-N,N-dimethylaniline (ortho-isomer): This is the most likely isomeric impurity.[4][5] Despite steric hindrance, a small percentage of ortho-substitution can occur, especially if the reaction is run at higher temperatures or with highly reactive iodinating agents.

  • 3-iodo-N,N-dimethylaniline (meta-isomer): Formation of the meta-isomer is electronically disfavored and is generally not observed in significant amounts under standard electrophilic iodination conditions.

Section 2: Troubleshooting Guide - Common Impurities and Solutions

This section is formatted to directly address specific problems you might observe during your experiment, from TLC analysis to final product characterization.

Issue 1: My TLC/GC-MS analysis shows multiple spots/peaks close to my product.

Q: I've run my iodination reaction and the crude analysis shows several impurities. What are they likely to be and how do I get rid of them?

A: This is a common scenario. The impurities can be categorized into several classes based on their origin. Let's break them down.

  • Identity: N,N-dimethylaniline.

  • Cause: Incomplete reaction due to insufficient iodinating agent, low reaction temperature, or short reaction time.

  • Identification: It will appear as a lower Rf spot on a normal-phase silica TLC plate compared to the product (iodine makes the product less polar). GC-MS will show a peak with a mass of 121.18 g/mol .[6]

  • Troubleshooting & Removal:

    • Reaction Optimization: Ensure at least 1.0-1.1 equivalents of the iodinating agent are used. Monitor the reaction by TLC until the N,N-dimethylaniline spot has completely disappeared.

    • Acid Wash: During aqueous workup, a wash with dilute acid (e.g., 1M HCl) will protonate the basic unreacted N,N-dimethylaniline, pulling it into the aqueous layer. The iodinated product is a much weaker base and will remain in the organic layer. Caution: Excessive acid can cause some product loss.

    • Chromatography: Flash column chromatography on silica gel can effectively separate the more polar starting material from the product.

  • Identity: Primarily 2-iodo-N,N-dimethylaniline (ortho-isomer).

  • Cause: Lack of complete regioselectivity in the electrophilic substitution.

  • Identification: This isomer has the same mass as the desired product (247.08 g/mol ), making it indistinguishable by mass spectrometry alone.[7] However, it will likely have a slightly different retention time in GC and a different Rf value in TLC. 1H NMR is definitive; the aromatic region for the ortho-isomer will show a more complex splitting pattern compared to the two clean doublets of the para-isomer.

  • Troubleshooting & Removal:

    • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance para-selectivity by favoring the kinetically controlled product and minimizing the formation of the sterically hindered ortho-isomer.

    • Careful Chromatography: The polarity difference between the 2-iodo and 4-iodo isomers can be subtle. A shallow gradient of a hexane/ethyl acetate or hexane/dichloromethane solvent system during column chromatography is required for good separation.

    • Recrystallization: If the impurity level is low, recrystallization can be an effective final purification step. The more symmetrical 4-iodo isomer often crystallizes more readily, leaving the ortho-isomer in the mother liquor.

  • Identity: 2,4-diiodo-N,N-dimethylaniline.

  • Cause: The product, this compound, is still an activated aromatic ring and can undergo a second iodination, primarily at one of the ortho positions. This is more likely if an excess of the iodinating agent is used.

  • Identification: This impurity will have a higher mass (372.98 g/mol ) detectable by GC-MS. On TLC, it will be the least polar spot (highest Rf).

  • Troubleshooting & Removal:

    • Stoichiometry Control: Use no more than 1.05 equivalents of the iodinating agent. A slow, portion-wise addition of the reagent can help maintain a low concentration and disfavor the second iodination.

    • Column Chromatography: Being significantly less polar, the di-iodinated product is typically easy to separate from the mono-iodinated product by silica gel chromatography.

Impurity Formation Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Impurity Sources SM N,N-Dimethylaniline (Starting Material) Product This compound (Desired Product) SM->Product Electrophilic Attack (Major Pathway) Ortho 2-Iodo-N,N-dimethylaniline (Ortho-Isomer) SM->Ortho Minor Pathway (Steric Hindrance) Iodo_Reagent Iodinating Agent (e.g., NIS, I₂) Iodo_Reagent->Product Iodo_Reagent->Ortho DiIodo 2,4-Diiodo-N,N-dimethylaniline (Over-iodination) Iodo_Reagent->DiIodo Iodo_SM_Impurity Iodinated N-Methylaniline / Iodinated Aniline Iodo_Reagent->Iodo_SM_Impurity Product->DiIodo Second Iodination (Excess Reagent) SM_Impurity N-Methylaniline / Aniline (from starting material) SM_Impurity->Iodo_SM_Impurity Iodination of Impurity

Caption: Origin of common impurities in the synthesis.

Issue 2: My starting N,N-dimethylaniline is yellow/brown. Does this matter?

Q: The commercial N,N-dimethylaniline I'm using isn't colorless. Will this affect my reaction?

A: Yes, it can. N,N-dimethylaniline is prone to air oxidation over time, which can lead to the formation of colored impurities, including potentially N-oxide species.[6][8] More importantly, commercial grades may contain residual aniline and N-methylaniline from its manufacturing process.

  • Identity: N-methylaniline, Aniline, and their corresponding iodinated derivatives (e.g., 4-iodo-N-methylaniline, 4-iodoaniline).

  • Cause: Use of impure N,N-dimethylaniline as the starting material.

  • Identification: These impurities will have different masses and fragmentation patterns in GC-MS. Iodinated N-methylaniline (C₇H₈IN) has a mass of 233.05 g/mol , and iodinated aniline (C₆H₆IN) has a mass of 219.03 g/mol .

  • Troubleshooting & Removal:

    • Purify the Starting Material: If high purity is critical, distill the N,N-dimethylaniline under reduced pressure before use. This will remove less volatile colored impurities and any aniline (BP 184 °C vs 194 °C for N,N-dimethylaniline).[6]

    • Post-Reaction Purification: These iodinated amine impurities have different polarities and can typically be separated from the main product by column chromatography. The presence of an N-H bond in these impurities makes them more polar than the tertiary amine product.

Issue 3: My final product is colored, even after chromatography.

Q: I have purified my this compound by column chromatography, but it still has a distinct purple/dark blue color. Is this normal?

A: Pure this compound is often described as a dark blue to purple solid.[1] This coloration can be inherent to the molecule due to its electronic structure. However, a persistent deep color, especially in solution, or the presence of a tar-like residue can indicate trace impurities.

  • Cause 1: Inherent Color: The molecule itself has chromophoric properties.

  • Cause 2: Oxidative Degradation: Trace amounts of oxidized species or radical cations can be intensely colored. Exposure to air and light can exacerbate this.

  • Cause 3: Residual Iodine: If the workup was not sufficient to remove all unreacted iodine, a characteristic purple/brown color will persist.

  • Troubleshooting & Removal:

    • Thiosulfate Wash: During the workup, wash the organic layer thoroughly with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will quench any residual I₂ by reducing it to colorless I⁻.

    • Activated Carbon Treatment: Dissolving the crude or purified product in a suitable solvent and stirring briefly with a small amount of activated carbon can adsorb highly colored, minor impurities. Filter the solution through celite and recrystallize.

    • Proper Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent long-term degradation.[9]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Iodination using N-Iodosuccinimide (NIS)

This protocol provides a robust starting point for the synthesis.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N,N-dimethylaniline (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the stirred solution in portions over 15-20 minutes. Keeping the addition slow and the temperature low helps control the reaction and improve selectivity.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., 10% Ethyl Acetate in Hexane). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to remove any excess iodine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5%). The product is typically the second major component to elute after any di-iodinated impurity.

Data Summary: Common Impurities
Impurity NameChemical FormulaMolar Mass ( g/mol )Common OriginIdentification Method
N,N-DimethylanilineC₈H₁₁N121.18Unreacted Starting MaterialGC-MS, TLC, NMR
2-Iodo-N,N-dimethylanilineC₈H₁₀IN247.08Isomeric Side ProductGC, NMR
2,4-Diiodo-N,N-dimethylanilineC₈H₉I₂N372.98Over-iodinationGC-MS, TLC
4-Iodo-N-methylanilineC₇H₈IN233.05Iodination of SM ImpurityGC-MS
SuccinimideC₄H₅NO₂99.09Byproduct from NISWater Wash during Workup

Purification Workflow

Caption: Standard purification workflow for the synthesis.

References

Technical Support Center: Optimizing the Iodination of N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the common challenges and optimize the yield and purity of your iodination reactions.

The iodination of N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction.[1] The electron-donating dimethylamino group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack.[1] This high reactivity, however, can also lead to challenges such as overreaction and the formation of undesired side products. This guide will provide you with the knowledge to control this reactivity and achieve high yields of the desired product, primarily 4-iodo-N,N-dimethylaniline.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles in your iodination reactions.

Issue 1: Low Yield of the Desired this compound

Q: My reaction is resulting in a low yield of the target product. What are the potential causes and how can I improve it?

A: Low yields in the iodination of N,N-dimethylaniline can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Iodinating Agent: Ensure you are using at least a stoichiometric equivalent of your iodinating agent. For highly reactive substrates like N,N-dimethylaniline, a slight excess (e.g., 1.1 equivalents) of a milder iodinating agent like N-Iodosuccinimide (NIS) can be beneficial.[2][3] However, with more reactive agents like molecular iodine (I₂) or iodine monochloride (ICl), carefully controlling stoichiometry is crucial to prevent side reactions.[4]

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it. Running the reaction at a low temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity, though it may require a longer reaction time.

  • Side Reactions:

    • Poly-iodination: The high reactivity of the N,N-dimethylaniline ring can lead to the formation of di- and tri-iodinated products. This is especially prevalent with strong iodinating agents or at higher temperatures. Using a milder reagent like NIS can mitigate this.[4] Additionally, controlling the stoichiometry and maintaining a low reaction temperature are key strategies to favor mono-iodination.[4]

    • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[5] Using degassed solvents can help minimize oxidation by removing dissolved oxygen.[4] If oxidation is a persistent issue, consider using a milder iodinating agent.[4]

  • Work-up and Purification Losses:

    • Inefficient Extraction: Ensure complete extraction of the product from the reaction mixture. Use an appropriate organic solvent and perform multiple extractions to maximize recovery.

    • Product Loss During Washing: During the aqueous work-up, washing with a saturated sodium thiosulfate (Na₂S₂O₃) solution is crucial to quench any unreacted iodine. However, excessive washing can lead to product loss.

    • Purification Challenges: The choice of purification method is critical. Column chromatography with an appropriate solvent system can effectively separate the desired mono-iodinated product from starting material and poly-iodinated byproducts.[6] Recrystallization can also be an effective purification method, but selecting the right solvent is key to minimizing losses in the mother liquor.[6][7]

Issue 2: Poor Regioselectivity - Formation of Ortho-Iodo-N,N-dimethylaniline

Q: My reaction is producing a significant amount of the ortho-isomer alongside the desired para-isomer. How can I improve the para-selectivity?

A: The dimethylamino group is a strong ortho-, para-director.[8] While the para-position is sterically favored, the formation of the ortho-isomer can still occur. Here are strategies to enhance para-selectivity:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. In some cases, polar solvents can favor the formation of the para-product.[8]

  • Steric Hindrance: The steric bulk of the N,N-dimethylamino group already provides some preference for the less hindered para-position. However, if ortho-substitution is still a significant issue, consider the choice of iodinating agent. Bulky iodinating agents may further disfavor attack at the ortho-position.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity in electrophilic aromatic substitution reactions. Conducting the reaction at 0 °C or even lower temperatures can significantly favor the formation of the para-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for the iodination of N,N-dimethylaniline?

A: The choice of iodinating agent depends on the desired reactivity and selectivity.

  • Molecular Iodine (I₂): This is a common and cost-effective reagent. However, it is the weakest electrophile among the halogens and often requires an activating agent or specific reaction conditions to be effective.[9] A simple and efficient procedure involves using molecular iodine in a mixture of pyridine and dioxane at 0 °C.

  • N-Iodosuccinimide (NIS): NIS is a milder and more selective iodinating agent compared to I₂ and ICl.[10][11] It is often preferred when dealing with sensitive substrates or when high selectivity for mono-iodination is required.[4]

  • Iodine Monochloride (ICl): ICl is a more reactive iodinating agent and can lead to faster reaction times.[12] However, its higher reactivity can also result in over-iodination and reduced selectivity if not carefully controlled.[4]

Iodinating AgentRelative ReactivityCommon ConditionsAdvantagesDisadvantages
**Molecular Iodine (I₂) **Low to ModeratePyridine/Dioxane, 0 °CCost-effective, readily availableMay require activators, can be slow
N-Iodosuccinimide (NIS) MildAcetonitrile, room temperatureHigh selectivity, good for sensitive substrates[8][13]More expensive than I₂
Iodine Monochloride (ICl) HighAnhydrous solvent, 0 °C to RT[4]Fast reaction ratesCan lead to over-iodination, moisture sensitive[4]

Q2: What is the mechanism of the iodination of N,N-dimethylaniline?

A: The iodination of N,N-dimethylaniline proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism.[1][14]

  • Formation of the Electrophile: The iodinating agent provides the electrophilic iodine species (I⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring of N,N-dimethylaniline acts as a nucleophile and attacks the electrophilic iodine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[15]

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.[15]

Electrophilic Aromatic Substitution cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation DMA N,N-Dimethylaniline Arenium_Ion Arenium Ion (Intermediate) DMA->Arenium_Ion attacks I+ I⁺ (from Iodinating Agent) I+->Arenium_Ion Arenium_Ion_2 Arenium Ion Base Base Product This compound Base->Product removes H⁺ Arenium_Ion_2->Product

Caption: Mechanism of N,N-dimethylaniline iodination.

Q3: What are the key safety precautions to consider during this experiment?

A: It is crucial to adhere to standard laboratory safety procedures.

  • N,N-Dimethylaniline: This compound is toxic and a suspected carcinogen.[16] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Iodine and Iodine Compounds: Iodine is corrosive and can cause burns.[17][18] Avoid inhalation of iodine vapors. Iodine monochloride is also corrosive and moisture-sensitive.[4] Handle all iodinating agents with care.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.[17][19]

Experimental Protocols

Protocol 1: Iodination of N,N-Dimethylaniline using Molecular Iodine

This protocol is adapted from a literature procedure known for its simplicity and high yield.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethylaniline (1.0 eq.) in a 1:1 mixture of dioxane and pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Iodine: Add molecular iodine (I₂) (1.5 eq.) to the cooled solution in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. The solution will turn dark brown.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

    • Extract the product with an organic solvent such as dichloromethane.

    • Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow Start Dissolve N,N-dimethylaniline in Dioxane/Pyridine Cool Cool to 0 °C Start->Cool Add_I2 Add Molecular Iodine Cool->Add_I2 React Stir at 0 °C for 1h Add_I2->React Monitor Monitor by TLC React->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify End Obtain this compound Purify->End

Caption: Workflow for iodination using molecular iodine.

References

dealing with photosensitivity of 4-iodo-N,N-dimethylaniline during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-iodo-N,N-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile yet photosensitive reagent. This guide provides in-depth, experience-driven advice to help you mitigate experimental challenges arising from its light sensitivity, ensuring the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: Why is this compound so sensitive to light?

A: The photosensitivity of this compound stems from the carbon-iodine (C-I) bond on the aromatic ring. This bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds.[1] When exposed to light, particularly in the UV and visible blue/violet spectrum (wavelengths below 500 nm), the molecule can absorb enough energy to induce photochemical reactions.[2] This energy absorption can excite the molecule to an unstable state, leading to homolytic cleavage of the C-I bond.[3][4][5] This process generates highly reactive radical species, which can then participate in a cascade of undesired side reactions, leading to compound degradation and the formation of colored impurities.

Q2: I've noticed my solid this compound has darkened over time. Is it still usable?

A: The appearance of a dark blue to purple color is a common indicator of degradation.[6] While minor discoloration may not significantly impact reactions where the compound is used in large excess, it signifies the formation of impurities. For high-precision applications such as quantitative analysis, reaction optimization, or kinetic studies, using discolored reagent is strongly discouraged. The impurities can interfere with reaction pathways and complicate purification and analysis. We recommend purification (e.g., recrystallization) or using a fresh, properly stored batch for best results.

Q3: What are the primary degradation products I should be aware of?

A: Upon exposure to light, the primary degradation event is the cleavage of the C-I bond. This can lead to the formation of N,N-dimethylaniline and various iodine-containing species. The resulting aryl radicals can also dimerize or react with solvents and other molecules present in the mixture, leading to a complex array of byproducts. These impurities are often responsible for the observed discoloration.

Q4: Can I use a chemical stabilizer in my reaction to prevent degradation?

A: While chemical stabilizers are used to prevent photodegradation in polymers and other materials, their use in synthetic organic reactions is more nuanced.[7][8] Additives like hindered amine light stabilizers (HALS) or UV absorbers work by scavenging free radicals or absorbing UV radiation.[7][8][9] However, these additives could potentially interfere with your desired reaction by chelating to metal catalysts, reacting with other reagents, or complicating product purification. If you consider using a stabilizer, it is critical to run a control experiment to ensure it does not negatively impact the reaction outcome.[10] For most laboratory-scale synthesis, procedural controls (working in the dark, using protected glassware) are more practical and effective.

Q5: Are there specific analytical methods best suited for detecting degradation?

A: Yes. High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the purity of this compound.[11][12] A reversed-phase C18 column with a simple mobile phase (e.g., acetonitrile/water or methanol/water) can effectively separate the parent compound from its less polar degradation product, N,N-dimethylaniline. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for both identifying and quantifying the parent compound and volatile impurities.[13][14] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the appearance of new aromatic signals or the disappearance of the characteristic peaks of the starting material.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems encountered when working with this compound.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Symptoms:

  • Your Suzuki, Heck, or other palladium-catalyzed cross-coupling reaction yields are consistently low or the reaction fails to proceed to completion.

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or the presence of de-iodinated starting material (N,N-dimethylaniline).

Potential Cause: The primary suspect is the degradation of the this compound starting material due to light exposure either before or during the reaction setup. The C-I bond is the reactive site for oxidative addition to the transition metal catalyst.[1] If this bond is cleaved by light, the molecule can no longer participate in the catalytic cycle, effectively reducing the concentration of your key reactant.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low or No Product Yield check_purity 1. Verify Purity of Starting Material (Use HPLC or GC-MS) start->check_purity is_pure Is the reagent >98% pure? check_purity->is_pure purify Purify by recrystallization or acquire a new batch. is_pure->purify No check_setup 2. Review Experimental Setup is_pure->check_setup Yes purify->check_purity light_exposure Was the reaction setup performed under ambient light? check_setup->light_exposure implement_dark Implement light-protection measures. (See Protocol 1) light_exposure->implement_dark Yes degassing_issue 3. Check Degassing Procedure (Oxygen can degrade catalysts) light_exposure->degassing_issue No final_check Re-run reaction with pure reagent and full light protection. implement_dark->final_check improve_degassing Improve degassing technique (e.g., freeze-pump-thaw) degassing_issue->improve_degassing degassing_issue->final_check No issue found improve_degassing->final_check

Caption: Troubleshooting logic for low-yield reactions.

Issue 2: Inconsistent Reaction Times or Non-Reproducible Results

Symptoms:

  • Identical reactions run on different days give different yields or require different times to reach completion.

  • You observe variability between batches of this compound from the same supplier.

Potential Cause: Inconsistent exposure to light is the most likely cause. The extent of degradation can vary significantly depending on how long the reagent bottle was left on the bench, the intensity of lab lighting on a particular day, or the time taken to weigh and dispense the chemical.[10]

Preventative Measures & Solutions:

  • Standardize Handling Procedures: Implement a strict, standardized protocol for handling the reagent. This ensures that every time the compound is used, it experiences the same minimal light exposure. (See Protocol 1).

  • Aliquot the Reagent: Upon receiving a new bottle of this compound, immediately aliquot it into smaller, amber glass vials under subdued light.[10] This minimizes the light exposure of the bulk material from repeated openings of the main container.

  • Create a "Low-Light" Workspace: Designate a specific area of your lab for handling light-sensitive compounds. This could be a bench where overhead lights can be turned off or a fume hood with the sash lowered and the interior shielded with aluminum foil.[10]

Issue 3: Complicated Product Purification

Symptoms:

  • The crude product mixture is a dark, complex tar.

  • Column chromatography requires extensive solvent usage to separate the desired product from closely-eluting, colored impurities.

Potential Cause: Formation of a multitude of degradation byproducts. As described in FAQ 1, light-induced radical formation can initiate polymerization or other side reactions, creating a complex mixture that is difficult to purify.

Solutions:

  • Strict Light Exclusion: The most effective solution is prevention. By rigorously excluding light during storage and reaction setup, you prevent the formation of these impurities in the first place.

  • Solvent Choice: When preparing solutions, use de-gassed solvents. Dissolved oxygen can participate in radical-mediated degradation pathways.

  • Temperature Control: Perform reactions at the lowest effective temperature. While the primary degradation is photochemical, thermal energy can exacerbate subsequent side reactions.

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated framework for minimizing degradation and ensuring experimental success.

Protocol 1: General Handling and Reaction Setup for Photosensitive Reagents

This protocol outlines a self-validating workflow for handling this compound.

Materials:

  • This compound (stored in a freezer, in the dark)[15]

  • Amber glass vials or vials wrapped completely in aluminum foil

  • Reaction flask wrapped in aluminum foil

  • Standard laboratory glassware and reagents

  • Subdued light source (e.g., a red lamp or minimal ambient light)

Workflow Diagram:

G cluster_workflow Light-Protected Experimental Workflow storage 1. Storage (-20°C, Dark Container) prep_area 2. Prepare Low-Light Workspace (Turn off overhead lights, use red lamp) storage->prep_area equilibration 3. Equilibrate Reagent (Allow vial to warm to RT in the dark) prep_area->equilibration weighing 4. Weigh Quickly (Dispense solid into amber vial or foil-wrapped container) equilibration->weighing dissolution 5. Dissolution (Add solvent in foil-wrapped flask) weighing->dissolution control_sample 6. (Optional) Take T=0 Sample (For HPLC/GC-MS purity check) dissolution->control_sample reaction 7. Conduct Reaction (Maintain flask under foil/dark conditions) control_sample->reaction analysis 8. Work-up & Analysis (Protect samples from light until analysis) reaction->analysis

Caption: Standard workflow for handling photosensitive compounds.

Step-by-Step Procedure:

  • Preparation: Before retrieving the reagent, prepare your workspace. Dim the laboratory lights and cover the fume hood sash and any viewing windows with aluminum foil or blackout cloth. Wrap your reaction flask and any solvent-containing vessels in aluminum foil.[10]

  • Reagent Retrieval: Remove the this compound container from the freezer and place it in a desiccator or a dark cabinet to warm to room temperature. This prevents water condensation on the cold solid.

  • Weighing and Dispensing: Once at room temperature, take the container to the subdued light workspace. Quickly weigh the required amount of the solid and transfer it directly into your foil-wrapped reaction flask. Minimize the time the stock bottle is open.

  • Dissolution and Reaction: Add your solvent (preferably de-gassed) to the reaction flask. If the reagent is to be added via syringe, dissolve it in an amber vial and use a syringe wrapped in foil.

  • Execution: Proceed with your reaction, ensuring the flask remains covered at all times. If sampling is required during the reaction, do so quickly and protect the sample immediately in a dark vial.

  • Validation (T=0 Sample): For critical applications, after dissolution but before initiating the reaction (e.g., before adding a catalyst), take a small aliquot of the solution. Analyze this "T=0" sample by HPLC or GC-MS to confirm the starting material's purity at the beginning of the experiment. This provides a baseline and validates your handling procedure.

Protocol 2: HPLC Method for Monitoring Purity and Degradation

This method provides a reliable way to assess the integrity of your this compound.

Instrumentation & Conditions:

ParameterSpecification
Instrument Standard HPLC system with UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 Acetonitrile:Water (Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount (~1 mg) in 10 mL of acetonitrile.

Expected Results:

  • This compound: Will have a characteristic retention time.

  • N,N-dimethylaniline (degradation product): Will typically elute earlier (is less retained) than the iodo-analog due to its lower molecular weight and slightly higher polarity.

  • Purity Assessment: The peak area percentage can be used to estimate the purity and the extent of degradation. A high-quality reagent should show >98% purity.

Section 4: Understanding the Photodegradation Mechanism

A deeper understanding of the underlying chemical process reinforces the importance of the handling protocols.

Light energy (hv) initiates the homolytic cleavage of the vulnerable C-I bond, creating an N,N-dimethylaminophenyl radical and an iodine radical. These radicals are highly unstable and will rapidly react with their environment.

Simplified Photodegradation Pathway:

G cluster_pathway Simplified Photodegradation Pathway start This compound radicals [ N,N-Dimethylaminophenyl Radical ] + [ Iodine Radical ] start->radicals hv (Light Energy) deiodination De-iodination Product: N,N-dimethylaniline radicals->deiodination H-atom abstraction (from solvent, etc.) dimer Dimerization Products radicals->dimer Radical Coupling solvent_reaction Solvent Adducts radicals->solvent_reaction Reaction with Solvent

Caption: Key steps in the light-induced degradation process.

This mechanistic understanding underscores why experiments can fail. The formation of N,N-dimethylaniline is not just an impurity; it represents a mole-for-mole loss of your essential reactant, directly impacting stoichiometry and yield.

By implementing the robust handling procedures and analytical checks outlined in this guide, you can effectively manage the photosensitivity of this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Heck Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize, troubleshoot, and better understand the nuances of palladium catalyst loading in this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is broken down by probable causes related to catalyst loading and actionable, scientifically-grounded solutions.

Problem 1: Low or No Product Yield with Starting Material Unconsumed

This is one of the most common issues and often points directly to a problem with catalyst activity or stability.

Potential Causes & Solutions:

  • Insufficient Active Catalyst (Low Loading): For a new or challenging substrate, the initial catalyst loading may simply be too low to drive the reaction to completion. While typical loadings can be as low as 0.05 mol%, some systems, especially with less reactive aryl chlorides, may require 1-5 mol% or even higher to initiate turnover.[1][2]

    • Solution: Increase the catalyst loading incrementally. A good starting point for screening is to test 0.5 mol%, 1 mol%, and 2 mol%. If you see an improvement, you can then fine-tune the loading downwards to balance yield, cost, and residual palladium levels.

  • Catalyst Deactivation (Palladium Black Formation): The appearance of a black precipitate (palladium black) is a clear sign that your active Pd(0) catalyst has agglomerated and crashed out of the solution, halting the catalytic cycle.[3][4][5] This is often caused by an insufficient ligand-to-palladium ratio.

    • Solution 1: Increase Ligand-to-Palladium Ratio. The phosphine ligand's primary role is to stabilize the 14-electron Pd(0) species, preventing aggregation.[3][6] For monodentate ligands like PPh₃, a Pd:Ligand ratio of 1:2 to 1:4 is a common starting point. If you observe decomposition, increasing the ratio to 1:5 or higher can often maintain a homogeneous, active catalyst.

    • Solution 2: Switch to a More Robust Ligand. Bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃, P(tBu)₃) or bidentate ligands (e.g., BINAP, dppf) can offer greater stability to the palladium center, preventing decomposition even at lower loadings.[1][7][8] N-heterocyclic carbenes (NHCs) are also excellent stabilizing ligands.[1][9]

  • Incomplete Pre-catalyst Reduction: Many Heck reactions use a stable Pd(II) pre-catalyst, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[8][10] This reduction is often performed by a phosphine ligand, an amine base, or even the solvent. If this step is inefficient, you will have less active catalyst than intended.

Problem 2: Reaction Stalls or Yield Plateaus After Initial Conversion

If the reaction starts but fails to reach completion, it suggests the catalyst is deactivating over the course of the reaction.

Potential Causes & Solutions:

  • High Catalyst Loading Leading to Side Reactions: Counterintuitively, excessively high catalyst loadings can sometimes be detrimental. High concentrations of palladium species can promote side reactions, such as the formation of inactive palladium clusters or reactions that consume your substrate or product.[11]

    • Solution: Profile the reaction with lower catalyst loadings. An experiment using 0.05 mol%, 0.1 mol%, and 0.5 mol% might reveal that a lower loading provides a cleaner reaction profile and higher final yield, albeit potentially over a longer reaction time.[11]

  • Thermal Instability: At the high temperatures often required for Heck reactions (80-140 °C), the catalyst complex can degrade over time.

    • Solution 1: Use a More Thermally Stable Catalyst System. Palladacycles, such as the Herrmann-Beller catalyst, are known for their high thermal stability and can be effective at very low loadings (down to ppm levels).[1]

    • Solution 2: Slow Addition of the Catalyst. Instead of adding all the catalyst at the beginning, using a syringe pump to add a solution of the catalyst over several hours can maintain a low, steady concentration of the active species, minimizing thermal decomposition and side reactions.

Problem 3: Poor Regio- or Stereoselectivity

The Heck reaction is known for its high stereoselectivity, typically favoring the trans (E) isomer.[3] Poor selectivity often points to issues with the reaction pathway.

Potential Causes & Solutions:

  • Isomerization of the Product: The hydrido-palladium(II) species ([Pd(H)X(L)n]) formed after β-hydride elimination can re-insert into the product alkene, leading to isomerization and a mixture of E/Z isomers or migration of the double bond.

    • Solution 1: Use a Hindered Base. A bulky base like triethylamine or a proton sponge can facilitate the rapid and irreversible removal of HX from the palladium hydride complex, regenerating the Pd(0) catalyst and preventing re-insertion.[1]

    • Solution 2: Add Halide Scavengers (for triflate substrates). When using aryl triflates, the reaction can proceed through a "cationic pathway." Adding silver or thallium salts can scavenge the triflate anion, often improving selectivity and reaction rates.[1]

  • Incorrect Ligand Choice: Steric and electronic properties of the ligand influence the migratory insertion and β-hydride elimination steps, which control selectivity.

    • Solution: Screen different ligands. Bidentate phosphine ligands (e.g., BINAP) can enforce a specific coordination geometry on the palladium center, which can be crucial for controlling selectivity in asymmetric Heck reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is a "typical" catalyst loading for a Heck reaction?

There is no single answer, as the optimal loading is highly substrate-dependent. However, here is a general guide:

Substrate / ConditionTypical Pd Loading (mol %)Rationale
Screening / First Attempt 1.0 - 5.0 %A higher loading ensures a greater chance of success for an unoptimized reaction.[1][2]
Activated Aryl Iodides/Bromides 0.1 - 1.0 %These substrates undergo oxidative addition readily, requiring less catalyst.[3]
Deactivated Aryl Chlorides 1.0 - 5.0 % (or higher)The C-Cl bond is strong; higher catalyst loading and specialized ligands are often needed.[10]
Process / Scale-up Chemistry 0.001 - 0.1 %For cost and product purity, loading is minimized. This requires a highly optimized and robust catalyst system.[12]

Q2: How do I design an experiment to screen for optimal catalyst loading?

A high-throughput screening approach is most efficient. Using a 24-well reaction block, you can systematically vary catalyst loading, ligand type, and ligand-to-metal ratio.

Protocol: High-Throughput Screening for Optimal Catalyst Loading

  • Preparation: In an inert atmosphere (glovebox), prepare stock solutions of your aryl halide, alkene, and base in the chosen solvent (e.g., DMF, NMP, Toluene).[1][13] Prepare separate stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

  • Dispensing: Use automated liquid handlers or manual pipettes to dispense the aryl halide, alkene, and base stock solutions into each well of the reaction block.

  • Catalyst/Ligand Array: Add varying amounts of the palladium and ligand stock solutions to create an array of conditions. For example:

    • Axis 1 (Catalyst Loading): 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%

    • Axis 2 (Pd:Ligand Ratio): 1:1, 1:2, 1:4, 1:6

  • Reaction: Seal the reaction block securely. Place it on a preheated stirring hot plate and run the reaction for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each well, quench, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any byproducts. This data will quickly reveal the most promising conditions.

Q3: Can I reduce catalyst loading to ppm levels?

Yes, achieving very low catalyst loadings (e.g., < 100 ppm or 0.01 mol%) is possible but requires a highly active and stable catalyst system.[12] This is often achieved with:

  • Palladacycles or Pincer Complexes: These pre-catalysts are exceptionally stable.[1][12]

  • Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) create highly active and stable catalysts.

  • Flow Chemistry: Continuous flow reactors allow for precise control over reaction time and temperature, often enabling the use of extremely low catalyst loadings (e.g., 0.05 mol%) without ligands.[11]

Q4: My product is for a pharmaceutical application. How do I manage residual palladium?

Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated, often to levels below 5 ppm.[14][15]

  • Optimize for Low Loading: The first step is to minimize the amount of palladium used by optimizing the reaction as described above.

  • Purification: Standard purification like column chromatography can reduce palladium levels, but often not sufficiently.[16]

  • Scavenging: After initial purification, treat the product solution with a palladium scavenger. These are materials with a high affinity for palladium, such as silica gels functionalized with thiols or amines, or activated carbon.[15]

  • Quantification: Always verify the final palladium concentration using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][16]

Visualizing the Fundamentals

To effectively troubleshoot, a firm grasp of the underlying mechanism is essential. The following diagrams illustrate the key processes involved in the Heck reaction and a logical workflow for troubleshooting common problems.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiil Ar-Pd(II)-X(L)₂ pd0->pdiil Oxidative Addition (Ar-X) alkene_complex Alkene Complex pdiil->alkene_complex Alkene Coordination inserted Migratory Insertion Product alkene_complex->inserted Syn-Carbopalladation (Migratory Insertion) hydride_complex H-Pd(II)-X(L)₂ inserted:e->hydride_complex:w Syn-β-Hydride Elimination Product Product inserted->Product Product Release hydride_complex->pd0 Reductive Elimination (+ Base, - HBX) HBX HBX ArX Ar-X Alkene Alkene Base Base

Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.[3][7][8]

Troubleshooting_Workflow start Low Yield? q_pd_black Palladium Black Observed? start->q_pd_black No sol_increase_ligand ACTION: Increase Ligand:Pd Ratio or Use Robust Ligand start->sol_increase_ligand Yes q_sm_consumed Starting Material Consumed? sol_increase_loading ACTION: Increase Pd Loading q_sm_consumed->sol_increase_loading No sol_side_reactions ISSUE: Side Reactions or Product Decomposition q_sm_consumed->sol_side_reactions Yes q_pd_black->q_sm_consumed No q_pd_black->sol_increase_ligand Yes sol_check_reduction ACTION: Check Pre-catalyst Reduction Conditions sol_increase_loading->sol_check_reduction If no improvement

Caption: A decision tree for troubleshooting low yields in Heck reactions.

References

Technical Support Center: Preventing Catalyst Deactivation in Reactions Involving 4-Iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodo-N,N-dimethylaniline in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and critical challenge: catalyst deactivation. By understanding the underlying causes of catalyst instability, you can significantly improve reaction efficiency, yield, and reproducibility.

Introduction: The Challenge of this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, is well-established. However, the very features that make this substrate reactive—the highly active carbon-iodine bond and the electron-rich nature of the N,N-dimethylamino group—can also contribute to the deactivation of the palladium catalyst. This guide will address the common modes of catalyst deactivation and provide actionable strategies to maintain a healthy and active catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: I'm observing a black precipitate in my reaction. What is it and what should I do?

A1: The black precipitate is likely palladium black, which is finely divided, aggregated, and catalytically inactive palladium metal.[1] Its formation is a clear sign of catalyst deactivation. This occurs when the active, soluble Pd(0) species, which is crucial for the catalytic cycle, is no longer effectively stabilized by its ligands and agglomerates.[2]

  • Immediate Action: Once palladium black has formed, it is very difficult to resolubilize and re-activate in the reaction mixture. The reaction will likely stall or proceed very slowly. It is often best to stop the reaction, filter off the palladium black, and restart with fresh catalyst and optimized conditions.

  • Prevention:

    • Rigorous Degassing: The presence of oxygen is a major contributor to the formation of palladium black.[1][2][3] Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[1][2]

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands form stable complexes with the palladium center, preventing aggregation.[5]

    • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a high-purity inert gas.

Q2: My reaction is sluggish or stalls completely, even without the formation of a black precipitate. What could be the cause?

A2: Sluggish or stalled reactions in the absence of visible palladium black can be due to more subtle forms of catalyst deactivation. One common culprit when using aryl iodides is iodide inhibition. Iodide ions, generated during the oxidative addition step, can bridge two palladium centers to form inactive dimeric species.[1]

  • Troubleshooting:

    • Ligand Choice: Certain ligands, particularly bulky monodentate phosphines, can be more susceptible to iodide inhibition.[1] Consider switching to a bidentate ligand like Xantphos or dppf, which can chelate the palladium center and make it less susceptible to bridging by iodide.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes disfavor the formation of dimeric species.

    • Additives: While not always necessary, the addition of halide scavengers can sometimes be beneficial, although this adds complexity to the reaction mixture.

Q3: How does the N,N-dimethylamino group on the aniline ring affect the catalyst?

A3: The N,N-dimethylamino group is a Lewis basic site and can coordinate to the palladium center. This can have both beneficial and detrimental effects.

  • Potential Benefits: In some cases, intramolecular coordination of the nitrogen to the palladium can stabilize the catalytic species and promote certain steps in the catalytic cycle.

  • Potential Drawbacks: Strong coordination of the nitrogen can also lead to the formation of a stable, off-cycle palladacycle, effectively sequestering the catalyst and preventing it from participating in the desired reaction. This is more likely to be an issue with ortho-substituted anilines, but the possibility should be considered. If you suspect this is an issue, employing more sterically hindered ligands can sometimes disfavor this intramolecular coordination.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps & Rationale
Formation of Palladium Black 1. Oxygen in the system: O₂ oxidizes the active Pd(0) to inactive Pd(II) oxides or promotes aggregation.[1][2][3] 2. Ligand instability/dissociation: The ligand may not be robust enough for the reaction conditions, leaving the Pd(0) center exposed. 3. High temperature: Can accelerate ligand decomposition and palladium aggregation.[2]1. Improve Degassing: Use freeze-pump-thaw cycles for solvents. Purge the reaction vessel thoroughly with inert gas before adding the catalyst.[1][2] 2. Optimize Ligand: Switch to a more sterically bulky and electron-rich ligand (e.g., XPhos, RuPhos) to create a more stable catalyst complex.[4] Consider bidentate ligands (e.g., dppf, Xantphos) to prevent ligand dissociation.[1] 3. Temperature Control: Run the reaction at the lowest effective temperature. Consider a temperature screen to find the optimal balance between reaction rate and catalyst stability.
Low or No Conversion 1. Iodide Inhibition: Formation of inactive µ-iodo bridged palladium dimers.[1] 2. Impure Reagents: Impurities in starting materials or solvents can act as catalyst poisons. 3. Suboptimal Base: The choice of base can significantly impact the reaction rate and catalyst stability.1. Ligand Modification: As mentioned in the FAQs, try bidentate ligands. 2. Reagent Purification: Purify this compound and the coupling partner. Ensure solvents are anhydrous and of high purity. 3. Base Screening: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The optimal base will depend on the specific coupling reaction.
Inconsistent Results/Poor Reproducibility 1. Variable Oxygen Levels: Inconsistent degassing or inert atmosphere techniques. 2. Moisture Sensitivity: Some bases and organometallic reagents are sensitive to moisture. 3. Catalyst Precursor Quality: The quality and age of the palladium source and ligands can vary.1. Standardize Procedures: Implement a consistent and rigorous protocol for setting up reactions under an inert atmosphere. 2. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Store sensitive materials in a glovebox or desiccator. 3. Use Fresh Reagents: Use freshly opened or purified palladium sources and ligands. Consider using pre-catalysts for better consistency.

Experimental Protocols: Best Practices for Catalyst Stability

Protocol 1: General Setup for a Suzuki-Miyaura Coupling with Enhanced Catalyst Stability

This protocol incorporates best practices to minimize catalyst deactivation.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Use anhydrous, degassed solvents. To degas, sparge the solvent with argon for 30-60 minutes or use 3-4 freeze-pump-thaw cycles.

2. Reaction Assembly (performed in a glovebox or using Schlenk techniques):

  • To a Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and this compound (1.0 equiv.).

  • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the degassed solvent to the flask via cannula or syringe.

  • Under a positive flow of inert gas, add the palladium pre-catalyst and ligand to the reaction mixture.

3. Reaction Execution:

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

Workflow for Troubleshooting a Low-Yielding Reaction

G start Low Yielding Reaction check_precipitate Observe Black Precipitate? start->check_precipitate improve_degassing Improve Degassing (Freeze-Pump-Thaw) check_precipitate->improve_degassing Yes no_precipitate No Precipitate Observed check_precipitate->no_precipitate No change_ligand_stabilize Switch to Bulky/Bidentate Ligand (e.g., XPhos, dppf) improve_degassing->change_ligand_stabilize lower_temp Lower Reaction Temperature change_ligand_stabilize->lower_temp end Optimized Reaction lower_temp->end check_reagents Check Reagent Purity no_precipitate->check_reagents purify_sm Purify Starting Materials & Use Anhydrous Solvents check_reagents->purify_sm Impure screen_conditions Screen Bases & Solvents check_reagents->screen_conditions Pure purify_sm->screen_conditions change_ligand_activity Switch Ligand for Activity (Consider different electronic properties) screen_conditions->change_ligand_activity change_ligand_activity->end

Caption: Troubleshooting workflow for a low-yielding reaction.

Visualizing the Catalytic Cycle and Deactivation Pathways

A healthy catalytic cycle is essential for a successful cross-coupling reaction. The following diagram illustrates a simplified palladium-catalyzed cycle and key points where deactivation can occur.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-I pd_black Palladium Black (Inactive) pd0->pd_black O₂ / High Temp Poor Ligand pd_aryl Ar-Pd(II)-I(L)₂ ox_add->pd_aryl transmetal Transmetalation pd_aryl->transmetal R-M dimer [(L)Pd-I]₂ (Inactive Dimer) pd_aryl->dimer + I⁻ pd_biaryl Ar-Pd(II)-R(L)₂ transmetal->pd_biaryl pd_biaryl->pd0 red_elim Reductive Elimination pd_biaryl->red_elim product Ar-R red_elim->product

Caption: Simplified catalytic cycle and deactivation pathways.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition with this compound. Deactivation can occur if the Pd(0) species aggregates to form palladium black or if the resulting Pd(II) intermediate forms an inactive iodide-bridged dimer.

References

Technical Support Center: Purification of 4-iodo-N,N-dimethylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting for the purification of 4-iodo-N,N-dimethylaniline using column chromatography. As Senior Application Scientists, we have structured this guide to address the practical challenges you may face in the lab, grounding our advice in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions for setting up the purification of this compound.

Q1: What is the recommended stationary and mobile phase for purifying this compound?

A: The standard choice for the purification of moderately polar compounds like this compound is silica gel as the stationary phase and a mixture of a non-polar and a polar solvent as the mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is the most common adsorbent. It is slightly acidic, which can sometimes cause issues with basic compounds like anilines (see Troubleshooting Question 2).[1] For most cases, standard flash chromatography grade silica gel (e.g., 230-400 mesh) is appropriate.

  • Mobile Phase (Eluent): A mixture of hexanes (or petroleum ether) and ethyl acetate is the most widely reported and effective eluent system for this compound.[2][3] The polarity of the eluent is adjusted by changing the ratio of these two solvents. A higher proportion of ethyl acetate increases the polarity, leading to faster elution of compounds.

Q2: How do I determine the optimal starting solvent ratio for my column?

A: The ideal solvent ratio is determined empirically using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) value between 0.2 and 0.4.[4]

Why this Rf range?

  • Rf > 0.4: The compound will elute too quickly, resulting in poor separation from less polar impurities.

  • Rf < 0.2: The compound will move too slowly, leading to long run times and significant band broadening, which decreases resolution and yields dilute fractions.[5]

Start by testing a few ratios on TLC plates (e.g., 95:5, 90:10, 85:15 Hexanes:Ethyl Acetate). The solvent system that provides good separation between your product and its impurities and places the product in the target Rf range is your ideal starting point.[6]

Q3: Should I use isocratic or gradient elution for this purification?

A: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Using a single, unchanging solvent composition is effective if your impurities are well-separated from the desired product on the initial TLC (e.g., one impurity is at the baseline and another is at the solvent front).

  • Gradient Elution: This is often the superior method for mixtures containing compounds with a wide range of polarities.[7] A gradient elution involves starting with a low-polarity mobile phase to elute non-polar impurities, and then gradually increasing the polarity (by increasing the percentage of ethyl acetate) to elute the product and then more polar impurities.[8][9] This technique sharpens peaks, improves separation, and reduces the overall purification time.[10]

For a typical synthesis of this compound, a step-gradient is often a practical and efficient approach.

Q4: My crude this compound is a dark, oily solid. Is this normal and how does it affect purification?

A: Yes, it is common for crude anilines to appear as dark oils or solids. This compound itself is described as a dark blue to purple solid.[11] The dark coloration is often due to minor, highly-colored impurities formed by air oxidation, a common issue with aniline derivatives.[12][13]

While the color indicates impurities, it does not typically interfere with the chromatography mechanism itself. These colored, often polymeric, impurities are usually very polar and will remain at the top of the silica column or require a very high polarity solvent to elute. The column chromatography should effectively separate your product from these colored byproducts.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the experiment, providing the cause and actionable solutions.

Problem 1: Poor separation of my product from an impurity.
  • Possible Cause 1: Incorrect Mobile Phase Polarity. The chosen solvent system may not have sufficient selectivity for the compounds in your mixture. The polarity might be too high, causing everything to elute together, or too low, causing compounds to move very little.

    • Solution: Re-optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for your target compound.[4] If hexanes/ethyl acetate does not provide adequate separation, try a different solvent system to alter the selectivity. Toluene or dichloromethane can be substituted for hexanes to interact differently with the aromatic rings of your compounds.[4]

  • Possible Cause 2: Column Overload. Loading too much crude material onto the column is a common cause of poor separation.[13]

    • Solution: Use an appropriate ratio of silica gel to crude product. A general rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude material for difficult separations.[13] If separation is still poor, increase the column length relative to its diameter, as resolution increases with column length.[1]

Problem 2: The product spot is streaking or "tailing" on the TLC plate and eluting from the column in many fractions.
  • Possible Cause: Strong Acid-Base Interaction. This is a classic issue when purifying basic compounds like anilines on acidic silica gel.[14][15] The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.

    • Solution 1 (Recommended): Deactivate the silica by adding a small amount of a competing base to your eluent. Add 0.5-1% triethylamine (TEA) to your hexanes/ethyl acetate mobile phase.[16][17] The TEA will preferentially bind to the acidic sites on the silica, allowing your aniline product to elute symmetrically and cleanly.

    • Solution 2: Use a different stationary phase. Neutral alumina can be a good alternative to silica for purifying basic compounds.[15] However, always test the separation on an alumina TLC plate first.

Problem 3: My purified product is still colored (e.g., yellow or brown) after chromatography.
  • Possible Cause 1: Co-elution with a Colored Impurity. A colored impurity may have a similar polarity to your product in the chosen solvent system.

    • Solution: Check the purity of the colored fractions by another analytical method (like HPLC or NMR). If an impurity is present, re-purify the material using a different solvent system to alter selectivity or consider an alternative purification method like recrystallization.

  • Possible Cause 2: Oxidation During Purification/Workup. Anilines are susceptible to air oxidation, which can occur on the column or during solvent removal.[12]

    • Solution: While challenging in a standard lab setup, you can minimize oxidation by using solvents that have been sparged with nitrogen. More practically, work efficiently. Do not leave the purified fractions sitting open to the air for extended periods. When removing the solvent on a rotary evaporator, avoid excessive heating. Store the final, pure product under an inert atmosphere (nitrogen or argon) and protect it from light.[12]

Problem 4: The product will not elute from the column.
  • Possible Cause 1: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of your mobile phase. If you have reached 100% ethyl acetate and the compound has not eluted, a stronger, more polar solvent is needed. A common "flush" solvent is 5-10% methanol in dichloromethane or ethyl acetate.[12]

  • Possible Cause 2: Irreversible Adsorption or Decomposition. Your compound may have decomposed on the acidic silica.[5]

    • Solution: Before running a large-scale column, it is wise to test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or the original spot has diminished, it indicates decomposition.[5] In this case, you must use deactivated silica (with triethylamine) or switch to a different stationary phase like alumina.[16]

Data & Protocols

Table 1: Recommended Column Chromatography Conditions
ParameterRecommendationRationale & Key Insights
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography.[1]
Mobile Phase Hexanes / Ethyl AcetateProvides good selectivity for many organic compounds.[2]
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silica sites, preventing peak tailing of the basic aniline.[15][16]
Optimal Product Rf 0.2 - 0.4Ensures good separation and reasonable elution time.
Silica:Crude Ratio 50-100:1 by massA higher ratio is needed for more difficult separations.
Elution Mode Gradient ElutionHighly recommended for efficiently separating impurities of varying polarities.[7][9]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column

This protocol describes the wet-slurry method, which is reliable for preparing a well-packed column free of air bubbles and cracks.[18]

  • Preparation: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom outlet.[18] Add a ~1 cm layer of sand over the plug.[19]

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc) until you form a pourable, milkshake-like consistency. Stir gently with a glass rod to release trapped air.[18]

  • Pack the Column: Clamp the column vertically. Fill the column about one-third full with the initial eluent.

  • Pouring: Using a funnel, pour the silica slurry into the column in portions.

  • Settling: As you pour, continuously drain solvent from the bottom outlet to prevent overflowing. Gently tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.[18]

  • Finalize the Bed: Once all the silica is added, allow it to settle into a compact bed. Add a final ~1 cm layer of sand on top to protect the silica surface from being disturbed during sample loading.[4]

  • Equilibration: Drain the excess solvent until the solvent level is just at the top of the sand layer. Do NOT let the column run dry. Your column is now ready for sample loading.

Protocol 2: Sample Loading and Step-Gradient Elution
  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the initial eluent is best).[4] Using a pipette, carefully add the solution to the top of the column, allowing it to spread evenly over the sand.

  • Adsorption: Drain the solvent until the sample solution has fully entered the silica bed. Carefully rinse the sides of the column and the sand with a small amount of eluent and drain again until the liquid is level with the sand.[13]

  • Begin Elution: Carefully fill the column with your starting, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

  • Run the Gradient:

    • Collect fractions and monitor the elution using TLC.

    • Start with 2-3 column volumes (CV) of the initial low-polarity eluent to remove non-polar impurities.

    • Increase the polarity in steps. For example, switch to 90:10 Hexanes:EtOAc for the next 2-3 CVs.

    • Continue increasing the polarity in steps (e.g., to 85:15, 80:20) until your desired product elutes. A step-gradient is a practical way to perform a gradient elution manually.[9]

  • Isolate Product: Once all the desired product has been collected, you can flush the column with a highly polar solvent (e.g., 50:50 Hexanes:EtOAc) to remove any remaining baseline impurities.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find optimal eluent, Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purifying this compound.

Troubleshooting Logic for Common Purification Challenges

G Start Problem Encountered PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing/ Streaking Start->Tailing NoElution Product Not Eluting Start->NoElution ChangeSolvent Change Eluent Selectivity PoorSep->ChangeSolvent ReduceLoad Reduce Sample Load PoorSep->ReduceLoad AddTEA Add 1% TEA to Eluent Tailing->AddTEA UseAlumina Use Alumina Instead of Silica Tailing->UseAlumina IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity CheckDecomp Check for Decomposition NoElution->CheckDecomp

References

Technical Support Center: Optimizing Suzuki Reaction Efficiency Through Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. As Senior Application Scientists, we understand that navigating the complexities of the Suzuki-Miyaura cross-coupling reaction is a common challenge. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters: the choice of base. Here, we address specific issues you may encounter in a direct question-and-answer format.

Section 1: The Fundamental Role of the Base
Q1: Why is a base essential for the Suzuki-Miyaura reaction? What is its primary role?

A base is a crucial component of the Suzuki-Miyaura reaction, and its role extends beyond simple acid scavenging.[1][2] The reaction's catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4] The base is indispensable for the transmetalation step, which is often rate-determining.[2]

Its primary functions are:

  • Activation of the Organoboron Species: The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻).[3][5][6] This activation enhances the polarization of the organic group (R²), making it more readily transferable to the palladium center.[7]

  • Formation of Palladium Intermediates: The base can also react with the palladium(II) halide complex formed after oxidative addition (e.g., [ArPd(X)L₂]) to generate a more reactive palladium(II) hydroxide or alkoxide species (e.g., [ArPd(OR)L₂]).[6][8]

Essentially, the base facilitates the transfer of the organic moiety from boron to palladium, a critical step for the formation of the new carbon-carbon bond.[1][7] Without a base, the transmetalation step is extremely slow or does not occur, leading to reaction failure.

Q2: What are the different mechanistic pathways involving the base in the catalytic cycle?

There are two generally accepted pathways for the base's involvement in activating the transmetalation step, and the operative pathway can depend on the specific base, solvent, and reactants used.[6]

  • The Boronate Pathway: In this pathway, the base deprotonates the boronic acid to form a highly nucleophilic tetracoordinate boronate "ate" complex. This activated boronate then reacts with the palladium(II) halide complex, displacing the halide and transferring the organic group to the palladium center.[2][6] This is often considered the dominant pathway, especially with weaker bases like carbonates.[6]

  • The Hydroxide/Alkoxide Pathway: Here, the base first reacts with the palladium(II) halide complex to exchange the halide for a hydroxide or alkoxide ligand. This palladium-hydroxide intermediate then reacts with the neutral boronic acid.[6][8] This pathway is also significant and contributes to the overall reaction efficiency.

The multifaceted role of the base is illustrated in the catalytic cycle below.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base_activation Role of Base Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)-X (Ln) OxAdd->PdII_Halide Transmetalation Transmetalation (Rate-Determining Step) PdII_Halide->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)-R² (Ln) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronic Acid Boronate [R²-B(OH)₃]⁻ Activated Boronate BoronicAcid->Boronate Activation Base Base (e.g., CO₃²⁻, PO₄³⁻) Base->BoronicAcid Boronate->Transmetalation Facilitates Transmetalation Troubleshooting_Flowchart start Low Yield / Stalled Reaction q1 Is the base strong enough? (e.g., using K₂CO₃ for an aryl chloride) start->q1 a1 Action: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. q1->a1 No q2 Is the base soluble in the solvent system? (e.g., using K₃PO₄ in dry toluene) q1->q2 Yes end Re-run reaction and monitor progress. a1->end a2 Action: Add water to create a biphasic system or switch to a more soluble base. q2->a2 No q3 Are you observing significant side reactions? (e.g., protodeboronation, hydrolysis) q2->q3 Yes a2->end a3 Action: The base may be too strong/nucleophilic. Switch to a milder base like KF or use anhydrous conditions. q3->a3 Yes q3->end No (Consider other factors: catalyst, ligand, temp) a3->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-iodo-N,N-dimethylaniline and 4-bromo-N,N-dimethylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, evidence-based comparison of two common building blocks: 4-iodo-N,N-dimethylaniline and 4-bromo-N,N-dimethylaniline.

While structurally similar, the difference in the halogen substituent (iodine vs. bromine) imparts significant and often decisive differences in their chemical reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and practical, field-proven insights to inform substrate selection and reaction optimization in key synthetic transformations like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The enhanced reactivity of aryl iodides over aryl bromides in the majority of palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond.

  • C-I Bond Dissociation Energy: ~213 kJ/mol[1]

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[1]

This difference in bond strength directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[2] The weaker C-I bond is cleaved more readily, leading to a lower activation energy for the oxidative addition step.[3][4] Consequently, reactions with this compound typically proceed faster, under milder conditions, and with lower catalyst loadings compared to its bromo- counterpart.[5]

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X ArPdX Ar-Pd(II)-X (Oxidative Adduct) OA->ArPdX Rate-determining for ArBr Faster for ArI TM Transmetalation (e.g., with R-B(OH)₂) ArPdX->TM Coupling Partner ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Ar-R (Product)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Head-to-Head Reactivity Comparison

The theoretical advantage of the iodide translates directly into observable performance differences in the laboratory. Below, we compare the two substrates across three cornerstone reactions.

The Heck Reaction

The Heck reaction, a method for forming substituted alkenes, provides a clear illustration of the reactivity differential.[2][6] Experimental data from a comparative study on the coupling of halogenated 2,6-dimethylaniline derivatives with acrylonitrile demonstrates the superior performance of the iodo- substrate, especially with heterogeneous catalysts.[7]

Table 1: Comparative Heck Reaction Yields [7]

EntrySubstrateCatalyst SystemYield (%)
14-Bromo -2,6-dimethylanilinePd/C (heterogeneous)3.0
24-Bromo -2,6-dimethylanilinePd(OAc)₂/P(o-tol)₃ (homogeneous)87.5
34-Iodo -2,6-dimethylanilinePd/C (heterogeneous)100
44-Iodo -2,6-dimethylanilinePd(OAc)₂/P(o-tol)₃ (homogeneous)94.3

Conditions: Substrate, acrylonitrile, catalyst, base, solvent, heat. Data adapted from a study on analogous dimethylaniline derivatives.

The data clearly shows that while the homogeneous catalyst can activate the aryl bromide effectively, the more robust and easily separable heterogeneous Pd/C catalyst is only efficient for the highly reactive aryl iodide.[7] This has significant implications for process chemistry, where heterogeneous catalysts are often preferred for ease of product purification and catalyst recycling.

Representative Experimental Protocol: Heck Coupling of this compound

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 261 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (1.5 mmol, 0.21 mL).

  • Add the alkene coupling partner (e.g., n-butyl acrylate, 1.2 mmol, 0.17 mL).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C(sp²)-C(sp²) bond formation.[8][9] The general reactivity trend of Ar-I > Ar-Br holds true, allowing aryl iodides to be coupled under milder conditions.[10][11] This is particularly advantageous when dealing with thermally sensitive substrates.

However, an important nuance exists. Studies have shown that with certain traditional catalyst systems like [Pd(PPh₃)₄], aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts.[12] This has been attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[12] This highlights that while the oxidative addition is faster for iodides, subsequent steps in the catalytic cycle can sometimes become rate-limiting depending on the specific ligand and conditions employed.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-N,N-dimethylaniline

  • In an oven-dried flask, combine 4-bromo-N,N-dimethylaniline (1.0 mmol, 200 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 22 mg).

  • Add a deoxygenated mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 85-90 °C and stir overnight (12-16 hours).

  • Cool the reaction to room temperature and dilute with 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[13][14][15] The choice of halide is critical, and aryl iodides are consistently more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[5][16] This increased reactivity allows for the use of weaker bases and lower reaction temperatures, broadening the functional group tolerance of the reaction. For this compound, coupling can often be achieved with milder carbonate bases, whereas the bromo- derivative frequently requires stronger and more sterically hindered alkoxide bases like sodium tert-butoxide.

References

comparing different palladium catalysts for Suzuki coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalyst Efficiency in Suzuki-Miyaura Coupling

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki in 1979, this reaction's tolerance of a wide array of functional groups, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][5][6][7]

At the heart of this powerful transformation lies the palladium catalyst. The choice of this catalyst system—comprising a palladium source and typically a supporting ligand—is the single most critical factor dictating the reaction's success. It profoundly influences yield, reaction rate, substrate scope, and overall process efficiency. This guide provides a comparative analysis of different palladium catalyst systems, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

To compare catalysts effectively, one must first understand their role within the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps, centered around a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[2][6][8][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (R¹-X). This is often the rate-determining step of the entire process, oxidizing palladium to a Pd(II) species.[1][6]

  • Transmetalation : Before this step, the organoboron compound (R²-BY₂) must be activated by a base.[8][10] This forms a more nucleophilic "ate" complex, which then transfers its organic group (R²) to the Pd(II) center, displacing the halide.

  • Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and the desired product (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[2]

Suzuki_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L₂Pd⁰ (A) PdII_X R¹-PdII(L)₂-X (B) Pd0->PdII_X Oxidative Addition PdII_R2 R¹-PdII(L)₂-R² (E) PdII_X->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product Reactant1 R¹-X (Aryl/Vinyl Halide) Reactant1->PdII_X Reactant2 R²-B(OR)₂ (Boronic Acid/Ester) Reactant2->PdII_R2 Base Base (e.g., K₃PO₄) Base->PdII_R2 Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis A Charge reaction vessel with: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2-1.5 mmol) - Base (2.0 mmol) B Add Palladium Precatalyst and Ligand (if separate) A->B C Evacuate and backfill vessel with Argon/Nitrogen (3x) B->C D Add degassed solvent(s) via syringe C->D E Stir at specified Temperature (RT or heat) D->E F Monitor reaction progress (TLC, GC-MS, LC-MS) E->F G Cool to RT, quench reaction (e.g., with water or sat. NH₄Cl) F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash, dry, and concentrate organic phase H->I J Purify crude product (Flash Chromatography) I->J K Characterize and quantify pure product (NMR, GC, etc.) J->K

References

alternative iodinating reagents for the synthesis of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Alternative Iodinating Reagents for the Synthesis of 4-iodo-N,N-dimethylaniline

In the landscape of synthetic organic chemistry, this compound stands out as a pivotal intermediate. Its utility, primarily as a substrate in transition metal-catalyzed cross-coupling reactions, makes it an invaluable building block for constructing complex molecular architectures in pharmaceuticals and materials science.[1] The carbon-iodine bond is central to its reactivity, being susceptible to oxidative addition by transition metals, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

While the direct iodination of N,N-dimethylaniline with molecular iodine (I₂) is a well-established method[2], the pursuit of greater efficiency, selectivity, and milder reaction conditions has driven the exploration of alternative iodinating systems. This guide provides an in-depth comparison of modern, alternative reagents, moving beyond elemental iodine to offer researchers a nuanced understanding of their respective strengths, weaknesses, and practical applications. We will delve into the mechanistic underpinnings, comparative performance data, and detailed protocols for two leading alternatives: the highly reactive Iodine Monochloride (ICl) and the versatile, solid-phase reagent N-Iodosuccinimide (NIS) .

The synthesis of this compound hinges on the electrophilic aromatic substitution (SEAr) mechanism. The dimethylamino group is a potent activating group, directing electrophilic attack to the ortho and para positions of the benzene ring. Due to steric hindrance from the N,N-dimethyl group, the incoming electrophile preferentially attacks the para position, leading to the desired product.

The role of the iodinating reagent is to generate a potent iodine electrophile (I⁺ or a polarized equivalent) that can be attacked by the electron-rich aromatic ring. This attack transiently disrupts aromaticity, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity and yields the final iodinated product.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Setup 1. Dissolve Substrate (N,N-dimethylaniline) in Solvent Add 2. Add Iodinating Reagent (ICl or NIS) under controlled temperature Setup->Add React 3. Stir at RT Add->React Monitor 4. Monitor by TLC React->Monitor Quench 5. Quench Reaction (e.g., Na₂SO₃ or Na₂S₂O₃) Monitor->Quench Reaction Complete Extract 6. Extract with Organic Solvent Quench->Extract Wash 7. Wash Organic Layer (Water, Brine) Extract->Wash Dry 8. Dry (e.g., MgSO₄) & Filter Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify (Chromatography or Recrystallization) Concentrate->Purify Product Final Product Purify->Product

References

A Comparative Guide to the Mass Spectrometric Structural Confirmation of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Confirmation

In the fields of synthetic chemistry, materials science, and drug development, the unequivocal structural confirmation of novel and intermediate compounds is paramount. 4-iodo-N,N-dimethylaniline is a versatile building block, notable for the reactivity of its carbon-iodine bond in transition metal-catalyzed cross-coupling reactions.[1] Its precise characterization is a critical checkpoint in any synthetic workflow. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular weight and structure.

This guide provides a comparative analysis of two primary mass spectrometric strategies for the structural elucidation of this compound: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will delve into the mechanistic basis for choosing each technique, provide field-proven experimental protocols, and interpret the resulting data to build a cohesive and validated structural assignment.

Analyte Profile: this compound

Before selecting an analytical strategy, understanding the physicochemical properties of the analyte is essential.

  • Molecular Formula: C₈H₁₀IN[2]

  • Molecular Weight (Monoisotopic): 246.98580 Da[2]

  • Key Structural Features:

    • A substituted benzene ring.

    • A dimethylamino group (-N(CH₃)₂), which is a site of protonation.

    • A carbon-iodine (C-I) bond, which is relatively weak and susceptible to cleavage.

These features suggest that the molecule is amenable to both GC-MS (due to its relatively low molecular weight and potential volatility) and LC-MS (due to the polar dimethylamino group).

Strategy 1: The "Fingerprint" Approach - Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

Electron Impact (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing reproducible fragmentation.[3][4] This fragmentation pattern serves as a unique chemical "fingerprint," which is invaluable for structural confirmation and library matching.

Causality of Method Selection

We choose EI-MS for its ability to generate rich structural information from fragmentation. The high energy of the electron beam (typically 70 eV) is more than sufficient to ionize the molecule and induce bond cleavages at its weakest points, providing clues to its constituent parts.[5] For a molecule like this compound, we can predict specific fragmentation pathways based on established chemical principles.

Predicted EI Fragmentation Pathways

The electron ionization of this compound (m/z 247) is expected to proceed through several key fragmentation steps, driven by the stability of the resulting ions and radicals.

G cluster_frags Primary Fragments M This compound (M) M_ion [C8H10IN]•+ Molecular Ion (M•+) m/z = 247 M->M_ion + e- frag1 [C8H10N]•+ m/z = 120 M_ion->frag1 - •I (Iodine radical) frag2 [C7H7IN]•+ m/z = 232 M_ion->frag2 - •CH3 (Methyl radical) frag3 [I]+ m/z = 127 M_ion->frag3 C-I bond cleavage

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for this compound.

Data Interpretation: Key Spectral Features

The resulting mass spectrum is a histogram of ion abundance versus mass-to-charge ratio (m/z). The key is to correlate the observed peaks with the predicted fragments.

m/z Proposed Ion Structure Significance & Rationale
247[C₈H₁₀IN]•⁺Molecular Ion (M•⁺) . Its presence confirms the molecular weight. In EI, this peak can sometimes be weak or absent for fragile molecules.
232[M - CH₃]⁺Loss of a methyl radical . This is a characteristic fragmentation for N,N-dimethylanilines, resulting from the cleavage of a C-N bond, leading to a stabilized ion.[6][7]
127[I]⁺Iodine cation . Indicates the presence of iodine in the molecule. The C-I bond is one of the weakest bonds, making this a favorable cleavage.
120[M - I]⁺Loss of an iodine radical . This fragment, corresponding to the N,N-dimethylaniline radical cation, is highly significant. Its presence strongly supports the core structure of the molecule.[8]
92[C₆H₆N]⁺Loss of iodine radical followed by loss of C₂H₄ (ethylene) . A common subsequent fragmentation from the m/z 120 ion.
Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., cyclohexane or ethyl acetate).

  • Instrumentation: A standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • GC Method:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Method:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Compare the acquired spectrum against the predicted fragmentation pattern and search against a commercial spectral library (e.g., NIST) for a confirmatory match.

Strategy 2: The "Molecular Weight" Approach - Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[9][10] This is ideal for unequivocally determining the molecular weight. To gain structural information, we must employ tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented in a controlled manner.

Causality of Method Selection

We choose ESI-MS/MS to overcome a key limitation of EI: the potential absence of a clear molecular ion peak. ESI provides unambiguous confirmation of the molecular weight.[11] The subsequent MS/MS step provides controlled fragmentation that is often complementary to EI, helping to piece together the molecular puzzle from a different angle. This is particularly useful for confirming the connectivity of the molecule.

Workflow and Predicted Fragmentation

The ESI-MS/MS experiment is a two-stage process. First, a full scan MS spectrum is acquired to identify the protonated parent ion. Second, this ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.

G cluster_LC LC Separation cluster_MS1 MS1: Precursor Selection cluster_MS2 MS2: Fragmentation & Detection LC Analyte Elutes ESI ESI Source Generates [M+H]+ LC->ESI Selector Mass Analyzer Isolates m/z 248 ESI->Selector CID Collision Cell Fragment [M+H]+ Selector->CID Precursor Ion m/z 248 Detector Detector Acquires Product Ion Spectrum CID->Detector

Figure 2: Workflow for LC-ESI-MS/MS analysis of this compound.

Data Interpretation: Key Spectral Features

The fragmentation of an even-electron ion like [M+H]⁺ typically proceeds through the loss of stable, neutral molecules.

Experiment Stage m/z Proposed Ion/Neutral Loss Significance & Rationale
MS1 (Full Scan) 248[C₈H₁₁IN]⁺ ([M+H]⁺)Protonated Molecule . Confirms the molecular weight of the neutral molecule is 247 Da. The dimethylamino group is the most likely site of protonation.
MS2 (Product Ion Scan of m/z 248) 121Loss of C₈H₁₀ (dimethylstyrene)Fragmentation leading to the protonated aniline core.
MS2 (Product Ion Scan of m/z 248) 120Loss of HI and CH₃A potential rearrangement and fragmentation pathway.
Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • LC Method:

    • Injection Volume: 5 µL.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion.

    • Product Ion Scan (MS2): Select the precursor ion at m/z 248 and fragment using collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy (e.g., 10-40 eV) to maximize fragmentation.

Comparative Summary and Recommendation

Both techniques provide powerful, albeit different, pieces of evidence for structural confirmation. A direct comparison highlights their complementary nature.

Feature GC-EI-MS LC-ESI-MS/MS
Ionization Principle Hard IonizationSoft Ionization
Molecular Ion Info M•⁺ (m/z 247) may be weak or absent.[M+H]⁺ (m/z 248) is typically strong and unambiguous.
Structural Info Rich fragmentation "fingerprint" from a single spectrum.Requires MS/MS for fragmentation; pathway differs from EI.
Library Searchable Yes, extensive EI libraries (e.g., NIST) exist.No, MS/MS spectra are condition-dependent.
Sample Requirements Must be volatile and thermally stable.Wide applicability, good for polar and less volatile compounds.
Primary Use Case Rapid screening, tentative identification, "fingerprint" confirmation.Unambiguous molecular weight determination and targeted structural analysis.
Final Recommendation

For the most robust and defensible structural confirmation of this compound, a dual-pronged approach is recommended.

  • Initial Confirmation with GC-EI-MS: This provides a rapid and information-rich analysis. The characteristic fragmentation pattern, especially the loss of iodine (M-127) and a methyl group (M-15), offers strong evidence for the assigned structure. A successful match against the NIST spectral library provides a high degree of confidence.

  • Definitive Molecular Weight with LC-ESI-MS: The clear observation of the [M+H]⁺ ion at m/z 248 provides unequivocal proof of the molecular weight, resolving any ambiguity from the EI data.

By combining the "fingerprint" from EI with the definitive molecular weight from ESI, researchers can achieve a level of certainty that satisfies the rigorous demands of synthetic chemistry and regulatory submission.

References

A Comparative Spectroscopic Guide to the Synthesis and Analysis of 4-iodo-N,N-dimethylaniline and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth comparative analysis of the spectroscopic characteristics of 4-iodo-N,N-dimethylaniline and its common precursors, N,N-dimethylaniline and aniline. Designed for researchers and professionals in synthetic chemistry and drug development, this document provides not only foundational spectroscopic data but also the underlying principles and experimental causality. We will explore how key spectroscopic techniques—NMR, Mass Spectrometry, and IR—can be leveraged to monitor the synthetic progression from a simple aromatic amine to a valuable halogenated building block.

Introduction: The Synthetic Trajectory and Analytical Challenge

This compound is a versatile intermediate in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions where the carbon-iodine bond's reactivity is key.[1] Its synthesis typically involves the direct electrophilic iodination of N,N-dimethylaniline, which itself is synthesized from aniline.

Monitoring this multi-step synthesis requires robust analytical methods to confirm the identity and purity of intermediates and the final product. Spectroscopic analysis provides a detailed molecular fingerprint at each stage. The transition from aniline to N,N-dimethylaniline is marked by changes in the N-substituents, while the subsequent iodination introduces a heavy halogen atom at a specific position on the aromatic ring. Each of these transformations imparts distinct and predictable changes to the compound's spectroscopic signature.

Synthetic Workflow Overview

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the substrate's reactivity is enhanced through functional group modification. The overall process can be visualized as a two-step sequence starting from aniline.

Synthesis_Workflow Aniline Aniline DMA N,N-dimethylaniline Aniline->DMA Exhaustive Methylation (e.g., CH₃I) IodoDMA This compound DMA->IodoDMA Electrophilic Iodination (e.g., I₂, NIS)

Caption: Synthetic pathway from aniline to this compound.

Experimental Protocols

A self-validating experimental protocol is crucial for reproducible results. The following methods are based on established procedures and include steps for both synthesis and sample preparation for analysis.

Protocol 1: Synthesis of this compound

This protocol details the direct iodination of N,N-dimethylaniline using N-iodosuccinimide (NIS), a common and effective iodinating agent.[2][3]

Materials:

  • N,N-dimethylaniline (1 mmol)

  • N-iodosuccinimide (NIS) (1.1 mmol)[2][3]

  • Dichloromethane (CH₂Cl₂) (0.1 M solution)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N,N-dimethylaniline (1 mmol) in dichloromethane (10 mL), add N-iodosuccinimide (1.1 mmol) portion-wise at room temperature.[2][3]

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[2][3][4]

Protocol 2: Sample Preparation for Spectroscopic Analysis

For NMR Spectroscopy:

  • Dissolve ~5-10 mg of the purified sample (Aniline, N,N-dimethylaniline, or this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

For Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like cyclohexane or ethyl acetate.[5][6]

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Comparative Spectroscopic Analysis

The structural evolution from aniline to this compound is clearly captured by comparing their respective spectra.

¹H NMR Spectroscopy

¹H NMR is invaluable for tracking the introduction of methyl groups and the substitution pattern on the aromatic ring. The strong electron-donating dimethylamino group significantly influences the chemical shifts of the aromatic protons.

Table 1: Comparative ¹H NMR Data (CDCl₃)

Compound -NH₂ / -N(CH₃)₂ Signal (δ, ppm) Aromatic Protons (δ, ppm) Source(s)
Aniline ~3.6 (s, 2H) 7.1-7.2 (m, 2H), 6.7-6.8 (m, 3H) General Ref
N,N-dimethylaniline ~2.9 (s, 6H) 7.2-7.3 (m, 2H), 6.7-6.8 (m, 3H) General Ref

| This compound | ~2.9 (s, 6H) | 7.44 (d, 2H), 6.39 (d, 2H) |[7][8] |

Analysis & Interpretation:

  • Aniline to N,N-dimethylaniline: The broad singlet of the -NH₂ protons in aniline is replaced by a sharp singlet integrating to six protons around 2.9 ppm, unequivocally confirming the exhaustive methylation of the nitrogen atom.

  • N,N-dimethylaniline to this compound: The introduction of iodine at the para-position dramatically simplifies the aromatic region. The complex multiplet of N,N-dimethylaniline resolves into two distinct doublets. The protons ortho to the iodine (meta to the -N(CH₃)₂) are deshielded and appear downfield (~7.44 ppm), while the protons meta to the iodine (ortho to the -N(CH₃)₂) are shielded and appear upfield (~6.39 ppm).[7][8] This clean splitting pattern is a hallmark of successful para-iodination.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon skeleton and the direct impact of the iodine substituent.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Compound -N(CH₃)₂ Signal (δ, ppm) Aromatic Carbons (δ, ppm) C-I Carbon (δ, ppm) Source(s)
Aniline N/A ~146 (C-N), 129, 118, 115 N/A General Ref
N,N-dimethylaniline ~40.5 ~150 (C-N), 129, 116, 112 N/A General Ref

| This compound | ~30.7 | ~149 (C-N), 137.8, 114.7 | ~77 |[7] |

Analysis & Interpretation:

  • Aniline to N,N-dimethylaniline: A new signal appears around 40.5 ppm, corresponding to the two equivalent methyl carbons.

  • N,N-dimethylaniline to this compound: The most significant change is the appearance of a signal at a very high field (~77 ppm). This is the ipso-carbon directly attached to the iodine atom. The heavy atom effect of iodine causes substantial shielding of this carbon, providing definitive evidence of iodination. The number of aromatic signals also confirms a para-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is the ultimate tool for confirming molecular weight and identifying key fragmentation patterns.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reaction Run Reaction Purification Column Chromatography Reaction->Purification NMR NMR (¹H, ¹³C) Purification->NMR Confirm Structure MS GC-MS Purification->MS Confirm M.W. FTIR IR Spectroscopy Purification->FTIR Confirm Functional Groups

Caption: Experimental workflow from synthesis to spectroscopic validation.

Table 3: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Molecular Ion (M⁺) (m/z) Key Fragments (m/z) Source(s)
Aniline C₆H₇N 93.13 93 66, 65 General Ref
N,N-dimethylaniline C₈H₁₁N 121.18 121 120, 105, 77 General Ref

| This compound | C₈H₁₀IN | 247.08 | 247 | 246, 120, 92 |[9][10] |

Analysis & Interpretation:

  • The molecular ion peak (M⁺) directly confirms the success of each synthetic step. The mass increases from 93 (aniline) to 121 (N,N-dimethylaniline) after methylation, and then to 247 after iodination.[10][11]

  • For this compound, a characteristic fragmentation is the loss of an iodine radical, leading to a fragment ion corresponding to the N,N-dimethylaniline cation at m/z 120.[9] The presence of a strong peak at m/z 127 corresponding to the iodine cation (I⁺) is also a potential indicator.[9]

Infrared (IR) & UV-Visible Spectroscopy

While less definitive than NMR or MS for this specific transformation, IR and UV-Vis spectroscopy offer complementary data.

  • IR Spectroscopy: The key change from aniline to its N,N-dimethyl derivative is the disappearance of the N-H stretching bands (typically two bands around 3350-3450 cm⁻¹) and the appearance of C-N stretching bands. The C-I stretch in this compound appears in the far-infrared region and may be difficult to observe on standard instruments.

  • UV-Visible Spectroscopy: The introduction of the electron-donating -N(CH₃)₂ group causes a bathochromic (red) shift in the absorption maximum compared to aniline. Further substitution with iodine, an electron-donating but also heavy atom, will again shift the absorption profile. The UV-Vis spectrum of N,N-dimethylaniline shows an excitation peak at 298 nm.[12] Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can help predict and interpret these electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions.[1]

Mechanistic Insights: The Role of the Activating Group

The iodination of N,N-dimethylaniline is a textbook example of an electrophilic aromatic substitution reaction. The mechanism hinges on the powerful activating nature of the dimethylamino group.

Mechanism reagents N,N-dimethylaniline + I⁺ intermediate Arenium Ion Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack (Rate-determining step) product This compound + H⁺ intermediate->product Deprotonation (Fast)

Caption: Simplified mechanism for electrophilic iodination of N,N-dimethylaniline.

The -N(CH₃)₂ group is a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. While both ortho and para positions are activated, the para position is sterically less hindered, making this compound the major product. The reaction proceeds rapidly, often completing within a minute, especially when an oxidizing agent is used to generate a more potent electrophilic iodine species in situ.[1][5][6]

Conclusion

The synthetic conversion of aniline to this compound provides an excellent case study for the power of comparative spectroscopic analysis. Each synthetic modification imparts a clear and predictable alteration to the molecule's NMR, mass, and IR spectra. By understanding these characteristic changes—the appearance of N-methyl signals in NMR, the molecular weight shift of +126 amu in mass spectrometry, and the simplification of the aromatic proton signals—researchers can confidently track the reaction's progress, verify the structure of their target compound, and ensure the purity of the final product. This guide provides the foundational data and interpretive logic necessary to apply these powerful analytical techniques effectively.

References

A Comparative Guide: Unlocking Efficiency in Heck Reactions with Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, selecting the optimal aryl halide is a critical decision point in palladium-catalyzed cross-coupling reactions. While aryl bromides are common, a deeper look into the kinetics and mechanistic nuances reveals significant advantages offered by aryl iodides. This guide provides an in-depth technical comparison, supported by mechanistic principles and experimental insights, to inform your choice of substrate in the Mizoroki-Heck reaction.

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis for its robust formation of carbon-carbon bonds, couples an unsaturated halide with an alkene using a palladium catalyst and a base.[1][2] The choice of the aryl halide (Ar-X) profoundly impacts reaction efficiency, kinetics, and overall success. The generally accepted reactivity trend is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, a hierarchy rooted in the fundamental bond strengths of the carbon-halogen bond.[3][4]

The Decisive Step: Oxidative Addition

The catalytic cycle of the Heck reaction involves several key steps: oxidative addition, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the active Pd(0) catalyst.[1][2] Of these, the initial oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-determining step.[3] This is where the superiority of aryl iodides becomes most apparent.

The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy (BDE) means that less energy is required to cleave the C-I bond, leading to a significantly faster rate of oxidative addition.[3][5] This kinetic advantage allows reactions with aryl iodides to proceed under much milder conditions, often at lower temperatures and with reduced catalyst loadings compared to their aryl bromide counterparts.[6][7]

Diagram: The Heck Reaction Catalytic Cycle

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) RATE-LIMITING STEP alkene_coord Ar-Pd(II)-X(L₂)(Alkene) pd_complex->alkene_coord Alkene Coordination migratory_insertion R-CH₂-CH(Ar)-Pd(II)-X(L₂) alkene_coord->migratory_insertion Migratory Insertion beta_hydride [H-Pd(II)-X(L₂)]⁺ (Alkene) migratory_insertion->beta_hydride β-Hydride Elimination beta_hydride->pd0 Reductive Elimination + Base (-H-Base-X) Workflow_Comparison cluster_iodide Aryl Iodide Protocol cluster_bromide Aryl Bromide Protocol I1 Combine Ar-I, Alkene, Base (e.g., Et₃N) I2 Add Pd Catalyst (e.g., Pd(OAc)₂, <1 mol%) I1->I2 I3 Heat to 60-80°C I2->I3 I4 Monitor Reaction (2-6 h) I3->I4 I5 Workup & Purification I4->I5 B1 Combine Ar-Br, Alkene, Base (e.g., K₂CO₃) B2 Add Pd Catalyst & Ligand (e.g., PdCl₂, P(t-Bu)₃, 2-5 mol%) B1->B2 B3 Heat to 110-140°C B2->B3 B4 Monitor Reaction (12-24 h) B3->B4 B5 Workup & Purification B4->B5

References

A Senior Application Scientist’s Guide to Assessing the Environmental Impact of Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficiency of a reaction is no longer measured by yield alone. As regulatory scrutiny, resource scarcity, and societal expectations evolve, the ability to quantitatively assess and minimize the environmental impact of a synthetic protocol has become a critical component of process development and corporate responsibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the environmental performance of different synthetic routes, moving from simple mass-based metrics to a holistic life-cycle perspective.

Pillar 1: The Foundation of Green Assessment: Mass-Based Metrics

The journey towards a greener synthesis begins with a simple question: For every kilogram of desired product, how much waste is generated? Mass-based metrics provide the initial, crucial insight into the efficiency of a chemical transformation by focusing on the flow of materials.

The choice of metric is driven by the stage of development. In early-stage discovery, a theoretical metric like Atom Economy is invaluable for route scouting. As a process moves into development, metrics like E-Factor and Process Mass Intensity (PMI) become essential as they reflect real-world experimental conditions and provide a tangible measure of waste. The ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable, a consortium of major pharmaceutical companies, has championed the use of PMI as the primary industry benchmark due to its inclusivity and practical relevance.[1][2]

Metric Formula What It Measures Causality & Field Insights
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%The theoretical efficiency of incorporating reactant atoms into the final product.[3][4]A high AE is desirable as it indicates minimal generation of stoichiometric byproducts.[5] It is a powerful design tool used in early route selection, but it ignores yield and the use of solvents or reagents.[4][6]
Environmental Factor (E-Factor) Total Mass of Waste (kg) / Mass of Product (kg)The actual quantity of waste produced per unit of product.[3]The E-Factor provides a direct measure of the wastefulness of a process. A lower E-Factor is better. However, its calculation depends on a clear and consistent definition of "waste," which can vary.[5][6]
Process Mass Intensity (PMI) Total Mass of Inputs (kg) / Mass of Product (kg)The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[1][2][7]PMI is the most holistic of the simple mass metrics and is favored in process development.[2][8] It directly reflects the scale of a process and correlates with manufacturing costs. A benchmark study by the ACS GCI Roundtable revealed that solvents often constitute the largest mass input in pharmaceutical processes.[7] The relationship between PMI and E-Factor is simple: E-Factor = PMI - 1 .[1][9]
Experimental Protocol: Calculating Process Mass Intensity (PMI)

A self-validating system for assessing process efficiency requires a standardized protocol for data collection. The following steps ensure a consistent calculation of PMI for a single synthetic step.

  • Define System Boundaries: Clearly define the start and end points of the process step. This typically begins with the addition of the first raw material to the reactor and ends after the final product isolation and drying.

  • Quantify All Inputs: Accurately measure the mass (in kg) of every material entering the defined process. This includes:

    • Starting materials and reagents.

    • Catalysts (both consumed and recovered).

    • All solvents used for the reaction, workup, extractions, and purifications.

    • Process water and any aqueous solutions (e.g., acids, bases, brine).

  • Quantify the Output: Measure the final, dry, isolated mass of the desired product (in kg).

  • Calculate PMI: Apply the formula: PMI = (Mass of Reactants + Mass of Reagents + Mass of Solvents + Mass of Process Water) / Mass of Isolated Product

This protocol provides a robust and reproducible measure of process efficiency, enabling objective comparisons between different synthetic approaches. The ACS GCI Pharmaceutical Roundtable has developed tools, including a Convergent PMI Calculator, to handle multi-step syntheses.[7][10]

Pillar 2: Beyond Mass: Integrating Hazard, Energy, and Reagent Choice

While mass is a powerful indicator, it tells only part of the story. A process that generates 10 kg of benign saltwater is environmentally preferable to one that generates 1 kg of a persistent organic pollutant. Therefore, a robust assessment must also consider the intrinsic hazards of the substances used.

Solvent and Reagent Selection Guides

Solvents are a primary driver of mass in chemical processes and often pose significant safety, health, and environmental (SHE) risks.[11][12] Several leading pharmaceutical companies and academic consortia have developed solvent selection guides to steer chemists toward more sustainable choices.[13][14][15]

The CHEM21 Solvent Selection Guide , which has been endorsed by the ACS Green Chemistry Institute, provides a best-in-class methodology.[12][16][17][18] It ranks solvents as "Recommended," "Problematic," or "Hazardous" based on a composite score derived from SHE criteria aligned with the Globally Harmonized System (GHS) and European regulations.[11][16]

Similarly, the ACS GCI Pharmaceutical Roundtable has produced Reagent Guides to help chemists select greener alternatives for common transformations, providing a transparent comparison of reaction conditions.[10][19]

G cluster_0 Solvent Selection Workflow Start Identify Required Solvent Properties (e.g., polarity, boiling point) Consult Consult CHEM21 Guide or similar tool Start->Consult Filter Filter for 'Recommended' Solvents Consult->Filter Hazardous Avoid 'Hazardous' Solvents Consult->Hazardous Evaluate Evaluate Technical Performance Filter->Evaluate Decision Select Optimal Solvent Evaluate->Decision Success Problematic Consider 'Problematic' Solvents with Justification Evaluate->Problematic No Suitable 'Recommended' Option Problematic->Decision Strong Justification & Risk Mitigation Reassess Reassess Process Parameters Problematic->Reassess Poor Performance Reassess->Start

Caption: A decision workflow for greener solvent selection.

Pillar 3: The Holistic View: Life Cycle Assessment (LCA)

The most comprehensive method for evaluating environmental impact is the Life Cycle Assessment (LCA) .[20][21] Standardized by the ISO 14040 and 14044 frameworks, LCA provides a "cradle-to-gate" or "cradle-to-grave" analysis of a product, quantifying impacts across its entire life cycle—from raw material extraction and manufacturing to use and final disposal.[20][22][23]

While a full LCA is resource-intensive, its principles are invaluable for avoiding "problem shifting"—where solving one environmental issue creates another (e.g., reducing solvent use at the cost of massively increased energy consumption). In drug development, LCA is crucial for understanding the hidden environmental burdens associated with starting materials, energy production, and waste treatment.[24][25][26]

The four key stages of an LCA are:

  • Goal and Scope Definition: Defining the purpose of the study and the system boundaries.

  • Life Cycle Inventory (LCI): Compiling all the inputs (energy, water, raw materials) and outputs (emissions, waste) for each step in the life cycle.[22]

  • Life Cycle Impact Assessment (LCIA): Translating the inventory data into potential environmental impacts.[22]

G cluster_1 Life Cycle Assessment (LCA) Workflow Goal 1. Goal & Scope Definition LCI 2. Life Cycle Inventory (LCI) Goal->LCI LCIA 3. Life Cycle Impact Assessment (LCIA) LCI->LCIA Interpret 4. Interpretation LCIA->Interpret App Applications (Hotspot Analysis, Process Improvement) Interpret->App App->Goal Iterative Refinement

Caption: The four iterative phases of a Life Cycle Assessment.

Common LCA Impact Categories

The LCIA phase uses characterization models to group emissions and resource use into specific environmental impact categories.[27][28]

Impact Category Description Common Units
Global Warming Potential (GWP) Contribution of greenhouse gas emissions to climate change.[29][30]kg CO₂ eq.
Acidification Potential (AP) Potential for emissions (e.g., SO₂, NOx) to cause acid rain.[28][29]kg SO₂ eq.
Eutrophication Potential (EP) Potential for nutrient emissions (N, P) to cause excessive algal growth in water bodies.[28][29]kg N eq. or kg PO₄ eq.
Photochemical Ozone Creation (POCP) Formation of ground-level ozone (smog) from emissions of VOCs and NOx.[22][27]kg C₂H₄ eq.
Resource Depletion Consumption of non-renewable resources like fossil fuels or minerals.[29]MJ or kg Sb eq.
Human Toxicity / Ecotoxicity Potential harm to human health or ecosystems from toxic substance releases.[28][30]kg 1,4-DB eq.

Conclusion: A Multi-faceted Approach to Greener Synthesis

Assessing the environmental impact of a synthetic protocol is not a one-size-fits-all exercise. It requires a tiered approach that aligns the assessment tool with the development stage.

  • Early-Stage R&D: Focus on Atom Economy and Reagent/Solvent Selection Guides to design inherently greener routes from the outset.

  • Process Development: Employ Process Mass Intensity (PMI) as the key performance indicator to track and benchmark process efficiency and waste reduction.

  • Late-Stage & Commercial: Utilize Life Cycle Assessment (LCA) to gain a holistic understanding of environmental hotspots, including supply chain impacts, and to make strategic decisions that avoid problem-shifting and drive true sustainability.

By integrating these pillars of assessment—mass, hazard, and life cycle—into the fabric of chemical development, scientists and engineers can move beyond simply creating molecules to designing elegant, efficient, and environmentally responsible manufacturing processes for the future.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper handling and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-iodo-N,N-dimethylaniline (CAS No. 698-70-4), a halogenated aromatic amine used in various research and development applications.[1][2][3] Understanding the principles behind these procedures is as crucial as following the steps themselves.

Foundational Knowledge: Understanding the Hazard Profile

This compound is a solid organic compound that presents a multi-faceted hazard profile that dictates its handling and disposal requirements.[2] It belongs to two chemical classes of significant regulatory concern: halogenated organic compounds and aromatic amines.[4][5]

  • Toxicity and Health Hazards: This compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[6][7] Aromatic amines, as a class, are known for their ability to be readily absorbed through the skin, potentially leading to systemic toxicity.[4] Though specific long-term toxicity data for this exact compound is limited, many aromatic amines are investigated for potential carcinogenicity and mutagenicity.[4]

  • Environmental Hazards: As a halogenated organic compound, this compound is flagged as an environmental hazard.[2] Such compounds can be persistent in the environment and may be toxic to aquatic life.[8] Therefore, it is imperative that this chemical is not allowed to enter drains or surface waters.[1][9]

These hazards underscore the necessity for controlled disposal via a designated hazardous waste stream, rather than conventional lab or municipal waste systems.

Chemical and Hazard Identification
IUPAC Name
CAS Number
Molecular Formula
Physical Form
GHS Hazard Statements
GHS Signal Word
Regulatory Framework: The Basis for Disposal Protocols

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound, being a halogenated organic compound, falls under the category of regulated hazardous waste.[5][10] While it may not be explicitly listed by name, it would be classified based on its characteristics and chemical class. It is essential to consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance based on federal, state, and local regulations.[8][11]

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste containing this compound.

Before handling the chemical or its waste, ensure you are wearing the correct PPE to prevent exposure.[1] Aromatic amines can be particularly insidious due to their ability to permeate some common glove materials.[12]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or punctures before use.[1][13]

  • Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn.[1][14]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][15]

Proper segregation at the point of generation is the most critical step in the disposal process. Never mix incompatible waste streams.

  • Designate a Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste."

  • Label Contents Clearly: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date.

  • Segregate Waste Types:

    • Solid Waste: Collect un-used or contaminated solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels, gloves), in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, compatible liquid waste container. This container should be labeled with the names and approximate percentages of all components (e.g., "this compound (~5%), Methylene Chloride (95%)"). Crucially, this is a halogenated waste stream and must not be mixed with non-halogenated solvent waste.

Any reusable labware (e.g., glassware) that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.

  • Wash: After the initial decontamination rinse, the glassware can be washed normally with soap and water.[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[1] Ensure it is stored away from incompatible materials, such as strong oxidizing agents and acids.[8]

  • Disposal: Arrange for pickup of the waste container through your institution's EHS department. They will contract with a licensed hazardous waste disposal company. The standard and required method for destroying halogenated organic compounds is high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components.[16]

Emergency Procedures: Managing Spills

Accidents can happen. A clear and immediate response plan is crucial.[1]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[15]

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Step 1.

  • Contain and Absorb: For a small, solid spill, carefully sweep or scoop the material into the designated solid hazardous waste container. Avoid creating dust.[1][15] For a small liquid spill, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4][8]

  • Collect Waste: Scoop the absorbed material into the appropriate hazardous waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][15]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow a researcher should follow from the point of waste generation to its final disposal.

G Disposal Workflow for this compound A Waste Generation (e.g., excess reagent, contaminated wipes) B Is the waste solid or liquid? A->B C Collect in labeled 'Solid Halogenated Waste' container B->C Solid D Collect in labeled 'Liquid Halogenated Waste' container B->D Liquid E Ensure container is properly sealed and labeled C->E D->E F Store in designated Satellite Accumulation Area E->F G Is container full or accumulation time limit reached? F->G H Contact EHS for waste pickup G->H Yes I Continue to add waste as generated G->I No J Licensed vendor performs high-temperature incineration H->J I->F

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.